Technical Guide: Structure Elucidation of 1,3-Dimethyl-1H-indazol-6-ol
This guide outlines the technical framework for the structural elucidation of 1,3-dimethyl-1H-indazol-6-ol , a molecule where regiochemical ambiguity (N1 vs. N2 methylation) presents the primary analytical challenge.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical framework for the structural elucidation of 1,3-dimethyl-1H-indazol-6-ol , a molecule where regiochemical ambiguity (N1 vs. N2 methylation) presents the primary analytical challenge.[1]
[1]
Executive Summary
The unambiguous identification of 1,3-dimethyl-1H-indazol-6-ol (C
HNO) requires a multi-faceted analytical strategy. While High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, it cannot distinguish between the thermodynamically favored N1-isomer (1,3-dimethyl) and the kinetically favored N2-isomer (2,3-dimethyl).[1]
This guide details a self-validating protocol relying on Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) to resolve the nitrogen alkylation site.[1][2] The presence of a methyl group at C3 and a hydroxyl group at C6 provides specific spectral handles that simplify this differentiation compared to unsubstituted indazoles.[1]
Chemical Context & Synthesis Logic
Understanding the synthetic origin aids in anticipating impurities and isomers.[1] The target molecule is typically derived from the methylation of 3-methyl-1H-indazol-6-ol or its nitro-precursor.[1]
Reaction: Methylation of the indazole nitrogen using methyl iodide (MeI) or dimethyl sulfate (DMS) under basic conditions.[1]
The Problem: The indazole anion is an ambident nucleophile.
N1-Alkylation (Target): Favored under thermodynamic control (high temp, equilibrium).
N2-Alkylation (Isomer): Favored under kinetic control, often leading to significant amounts of 2,3-dimethyl-2H-indazol-6-ol.[1]
Purification: The N1-isomer is generally less polar than the N2-isomer, allowing separation via silica gel chromatography, but spectroscopic confirmation is mandatory.[1]
Reasoning: Indazol-6-ols are polar.[1] DMSO ensures complete solubility and sharpens the exchangeable OH proton signal, preventing aggregation broadening.[1]
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535) to minimize shimming errors.
NOESY Acquisition Parameters
To ensure valid NOE signals without artifacts:
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker systems).[1]
Mixing Time (
): Set to 400-500 ms .
Why: This duration is optimal for small-to-medium molecules (MW ~162) to develop measurable cross-relaxation without excessive spin-diffusion.[1]
Relaxation Delay (
): seconds to allow full recovery of methyl signals.
Scans: Minimum 16 scans per increment (256 increments) to resolve weak aromatic correlations.
Data Processing[1]
Phasing: Apply careful manual phasing.[1] NOE cross-peaks should have the same phase as the diagonal peaks (negative relative to baseline if phased standardly) for small molecules in the extreme narrowing limit, though for MW ~160 in DMSO, they may be close to zero-crossing.[1]
Correction: If the molecule behaves as a "small molecule" (
), NOE is positive (opposite sign to diagonal).[1] If it aggregates, it may behave like a large molecule (negative NOE, same sign as diagonal).[1]
Field Proven Insight: In DMSO, indazoles often show positive NOE (cross peaks opposite sign to diagonal).[1] Look for the cross-peak at (3.8 ppm, 6.8 ppm).[1]
References
Regioselectivity in Indazole Methylation
Title: Development of a selective and scalable N1-indazole alkyl
Technical Guide: Synthesis of 1,3-dimethyl-1H-indazol-6-ol from 6-nitroindazole
Executive Summary This technical guide outlines a robust, scalable synthetic pathway for the production of 1,3-dimethyl-1H-indazol-6-ol starting from 6-nitroindazole . This scaffold is a critical pharmacophore in kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a robust, scalable synthetic pathway for the production of 1,3-dimethyl-1H-indazol-6-ol starting from 6-nitroindazole . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors).
The synthesis addresses three primary chemical challenges:
Regioselectivity: Controlling N1- vs. N2-alkylation on the indazole ring.
C3-Functionalization: Installing a methyl group at the C3 position on an existing indazole core, which requires an electrophilic aromatic substitution strategy.
Redox Sensitivity: Converting a nitro group to a phenol without compromising the N-methyl or C-methyl substituents.
Strategic Retrosynthesis & Pathway Logic
The synthesis is designed around the "Electronic Protection" principle. The 6-nitro group is retained during the C3-functionalization steps to deactivate the benzene ring, thereby directing electrophilic iodination exclusively to the C3 position of the pyrazole ring.
The Workflow:
N-Methylation: Lock the tautomer preference (N1) early.
C3-Iodination: Install a reactive handle at C3.
Cross-Coupling: Convert C3-Iodo to C3-Methyl (Suzuki-Miyaura).
Nitro Reduction: Unmask the aniline.
Sandmeyer Hydroxylation: Convert aniline to phenol.
Pathway Visualization
Figure 1: Step-wise synthetic logic from 6-nitroindazole to the target phenol.
Phase 1: Regioselective N-Methylation
Objective: Synthesize 1-methyl-6-nitroindazole while minimizing the N2-isomer.
The Challenge
Indazoles exist in a tautomeric equilibrium. Alkylation of 6-nitroindazole typically yields a mixture of N1- and N2-alkylated products.
N1-Alkylation (Thermodynamic): Generally favored by steric clearance and aromatic stability.
N2-Alkylation (Kinetic): Often favored by the "lone pair availability" in certain solvent systems.
Dissolve 6-nitroindazole (1.0 eq) in anhydrous DMF (0.2 M).
Add
(2.5 eq) and stir at room temperature for 30 mins.
Cool to 0°C and add MeI (1.2 eq) dropwise.
Allow to warm to RT and stir for 12 hours.
Workup: Pour into ice water. The solids will precipitate.
Purification (Critical): The crude mixture typically contains ~70:30 (N1:N2) ratio. Recrystallization from Ethanol/Water often yields pure N1 isomer. If not, silica gel chromatography (Hexane:EtOAc) is required. N1 is usually less polar (higher
) than N2.
Data Verification:
Compound
1H NMR Characteristic (DMSO-d6)
| N1-Isomer | N-Me singlet at
ppm |
| N2-Isomer | N-Me singlet at ppm (Deshielded) |
Phase 2: C3-Scaffold Functionalization
Objective: Install the methyl group at C3. Direct methylation is difficult; therefore, an Iodination-Coupling sequence is employed.
Step 2A: Electrophilic Iodination
Reagents: Iodine (
), Potassium Hydroxide (KOH), DMF.
Dissolve 1-methyl-6-nitroindazole (1.0 eq) in DMF.
Add KOH pellets (2.0 eq) followed by
(1.2 eq) in portions.
Stir at RT for 2–4 hours. The reaction is usually rapid due to the electron-rich nature of the pyrazole ring relative to the nitro-deactivated benzene ring.
Quench: Pour into aqueous
(Sodium Thiosulfate) to remove excess iodine.
Isolate: Filtration of the yellow solid.
Step 2B: Suzuki-Miyaura Cross-Coupling
Reagents: Methylboronic acid,
, , Dioxane/Water.
Combine 3-iodo-1-methyl-6-nitroindazole (1.0 eq), Methylboronic acid (2.0 eq), and
(3.0 eq) in 1,4-dioxane/water (9:1).
Degas with Argon for 15 mins.
Add
(5 mol%).
Heat to 90°C for 6–12 hours.
Why this order? We must perform the coupling before reducing the nitro group. If we reduced the nitro group first, the resulting amine would be incompatible with oxidative iodination conditions (Step 2A), and aryl iodides can undergo hydrodehalogenation during nitro reduction (Step 3).
Phase 3: Redox Manipulation (Nitro to Phenol)
Objective: Convert the 6-nitro group to a 6-hydroxyl group via an amine intermediate.
In Silico Profiling & Scaffold Optimization: 1,3-Dimethyl-1H-indazol-6-ol
Executive Summary The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for multiple FDA-approved kinase inhibitors, including Pazopanib and Axitinib. While the 2,3-dime...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for multiple FDA-approved kinase inhibitors, including Pazopanib and Axitinib. While the 2,3-dimethyl-2H-indazole tautomer is the pharmacophore in Pazopanib, its regioisomer, 1,3-dimethyl-1H-indazol-6-ol , represents a critical structural motif for fragment-based drug design (FBDD) and impurity profiling.
This technical guide provides a rigorous in silico framework for modeling 1,3-dimethyl-1H-indazol-6-ol. We move beyond basic characterization to explore its electronic structure, binding potential against receptor tyrosine kinases (specifically VEGFR2), and ADMET liabilities. This workflow is designed to be autonomous, self-validating, and reproducible.
Part 1: Quantum Mechanical Profiling (DFT)
Before macromolecular interaction can be modeled, the ligand’s electronic landscape must be defined. For 1,3-dimethyl-1H-indazol-6-ol, the interplay between the phenolic hydroxyl (-OH) and the pyrazole nitrogen (N2) defines its hydrogen bond donor/acceptor (HBD/HBA) profile.
Electronic Structure & Geometry Optimization
Objective: Determine the global minimum energy conformer and map the Molecular Electrostatic Potential (MEP).
Methodology:
Software: Gaussian 16 or ORCA (Open-Source alternative).
Functional/Basis Set: B3LYP/6-311++G(d,p). Rationale: The inclusion of diffuse functions (++) is non-negotiable for anionic species or systems with lone pairs like the indazole nitrogens and phenolic oxygen.
Solvation Model: IEFPCM (Water). Rationale: Gas-phase calculations often overestimate intramolecular H-bonds; implicit solvation mimics the physiological environment.
Key Output Parameters:
HOMO-LUMO Gap: Indicates chemical hardness/softness. A smaller gap suggests higher reactivity (likely at the 6-OH position).
Mulliken/NBO Charges: Critical for validating force field parameterization in later MD steps.
Tautomerism & Isomer Stability
Unlike the 2H-indazole core of Pazopanib, this 1H-isomer is "locked" by the N1-methyl group. However, the rotational barrier of the 6-OH group determines its availability as a hydrogen bond donor.
Protocol: Perform a Relaxed Potential Energy Surface (PES) scan of the C5-C6-O-H dihedral angle (0° to 360° in 10° steps).
Validation: Ensure no imaginary frequencies exist in the optimized minima.
Visualization of QM Workflow
Figure 1: Quantum Mechanical workflow for characterizing the electronic state of indazole derivatives.
Part 2: Target Identification & Molecular Docking
The 1,3-dimethyl-1H-indazol-6-ol scaffold shares structural homology with the core of Pazopanib , a VEGFR2 inhibitor. Therefore, we utilize VEGFR2 as the primary validation target to assess the scaffold's binding competence.
Remove water molecules (unless bridging waters are identified in the crystal structure analysis).
Add polar hydrogens and compute Gasteiger charges.
Critical Step: Model missing residues in the activation loop using Modeller if utilizing 4ASD.
Step 2: Ligand Preparation
Import the QM-optimized structure (from Part 1).
Set the 6-OH proton as rotatable, but fix the N-methyl groups.
Step 3: Grid Generation
Center: Define the grid box centroid based on the co-crystallized ligand (e.g., Sorafenib).
Dimensions:
Å (sufficient to cover the Hinge, Gatekeeper, and DFG motif).
Step 4: Docking & Scoring
Run docking with exhaustiveness = 32 (high precision).
Self-Validation: Re-dock the native ligand (Sorafenib) to calculate the RMSD. A value
Å validates the protocol.
Interaction Analysis
We expect the N2 of the indazole to act as a H-bond acceptor with the backbone NH of Cys919 (hinge region). The 6-OH group should be analyzed for interactions with the solvent-exposed front or the Glu885/Asp1046 residues, depending on orientation.
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the stability of the 1,3-dimethyl-1H-indazol-6-ol complex in a solvated, dynamic environment.
System Setup (GROMACS/Amber)
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
Solvation: TIP3P water model in a cubic box (1.0 nm buffer).
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
Simulation Protocol
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.
Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).
Production Run: 50–100 ns.
Analysis Metrics
RMSD (Root Mean Square Deviation): Measures complex stability. A plateau
nm indicates a stable trajectory.
Hydrogen Bond Lifetime: Specifically monitor the H-bond between Indazole-N2 and Cys919. Occupancy > 60% confirms a specific binder.
Visualization of MD Pipeline
Figure 2: Molecular Dynamics simulation pipeline using GROMACS/Amber standards.
Part 4: ADMET & Druglikeness Profiling[1]
The 6-hydroxy group significantly alters the physicochemical profile compared to the parent indazole. We utilize SwissADME and pkCSM models for prediction.
Predicted Physicochemical Data
Property
Predicted Value
Interpretation
Molecular Weight
~162.19 g/mol
Fragment-like (Suitable for FBDD)
LogP (Consensus)
1.8 – 2.1
Optimal lipophilicity for oral bioavailability
TPSA
~49.8 Ų
High passive BBB permeation potential
H-Bond Donors
1 (6-OH)
Specific interaction handle
H-Bond Acceptors
2 (N1, N2)
Hinge binding capability
Solubility (LogS)
-2.5 (Soluble)
Good aqueous solubility profile
Toxicity & Metabolism
CYP Inhibition: The small size suggests potential binding to CYP1A2.
PAINS (Pan-Assay Interference Compounds): Indazoles are generally clean, but the 6-OH phenol moiety should be checked for redox cycling potential (quinone formation).
References
Indazole Scaffolds in Kinase Inhibitors
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2025).[1][2] National Institutes of Health (NIH).
Structural Data (Amine Analog)
1,3-Dimethyl-1H-indazol-6-amine.[3][4][5][6] (2012).[4] Acta Crystallographica Section E.
Docking Methodology
In silico Molecular Docking, DFT Analysis and ADMET Studies. (2021).[7] Dove Medical Press.
Pazopanib Impurity Profiling
Synthesis and characterization of Pazopanib impurities. (2012).[4] ResearchGate.
Indazole Biological Activity
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. (2021).[7] PubMed Central.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1,3-dimethyl-1H-indazol-6-ol Mechanism of Action Discovery
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Pharmacophore Defined
In the landscape of modern drug discovery, 1,3-dimethyl-1H-indazol-6-ol represents a critical "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets depending on its decoration. While often overshadowed by its 6-amino analogue (a key intermediate in the synthesis of the VEGFR inhibitor Pazopanib), the 6-hydroxy (6-ol) variant has emerged as a potent core for targeting epigenetic enzymes, specifically JmjC-domain-containing Histone Demethylases (KDMs) .
This guide details the technical discovery pathway of the 1,3-dimethyl-1H-indazol-6-ol scaffold, dissecting its mechanism of action (MoA) from fragment identification to structural validation. We explore how this planar heterocycle mimics endogenous co-factors to inhibit chromatin-modifying enzymes.
The Discovery Logic: Fragment-Based Identification
The discovery of 1,3-dimethyl-1H-indazol-6-ol as a bioactive core often arises from Fragment-Based Drug Discovery (FBDD) campaigns targeting metalloenzymes.
The Target Class: JmjC Histone Demethylases
Histone demethylases (KDMs) regulate gene expression by removing methyl groups from lysine residues on histone tails. The JmjC subfamily relies on Fe(II) and
-ketoglutarate (-KG) to catalyze demethylation via an oxidative mechanism.
The Challenge: The
-KG binding pocket is highly polar and small, making it difficult for traditional "drug-like" molecules (Lipinski compliant) to bind with high affinity.
The Solution: Small, rigid fragments like indazoles can penetrate this pocket.
Screening Methodology
The 1,3-dimethyl-1H-indazol-6-ol moiety is typically identified via Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) screening of fragment libraries against purified KDM proteins (e.g., KDM4/JMJD2 or KDM5/JARID1).
Why this scaffold hits:
Planarity: The indazole ring fits the narrow catalytic cleft.
Chelation Potential: The N1/N2 nitrogens and the O6 hydroxyl group provide vectors for hydrogen bonding or metal chelation, mimicking the bidentate binding of
-KG.
Mechanism of Action (MoA): Competitive Epigenetic Inhibition
The definitive MoA of 1,3-dimethyl-1H-indazol-6-ol derivatives is competitive inhibition with respect to the co-factor
-ketoglutarate .
The Binding Mode
Structural biology reveals that the indazole-6-ol core anchors into the active site through a precise coordination network:
Fe(II) Chelation: In many derivatives, the indazole nitrogen (or a substituent attached to the 6-OH) coordinates the catalytic Fe(II) ion, displacing the endogenous
-KG.
Hydrogen Bonding: The 6-hydroxyl group acts as a critical H-bond donor/acceptor network hub, interacting with conserved residues (typically Tyrosines or Lysines) deep within the pocket.
Hydrophobic Stacking: The aromatic ring creates
- interactions with the "aromatic cage" residues that normally recognize the methylated lysine substrate.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism within the JmjC domain.
Figure 1: Mechanism of Action showing the competitive displacement of alpha-Ketoglutarate by the Indazole scaffold at the Fe(II) catalytic center.
Experimental Protocols for MoA Validation
To rigorously validate the MoA of 1,3-dimethyl-1H-indazol-6-ol, researchers must employ a triad of assays: Enzymatic, Biophysical, and Structural.
Protocol A: TR-FRET Demethylase Assay (Enzymatic)
This assay measures the functional inhibition of the enzyme.
) indicates stabilization of the protein-ligand complex.
Quantitative Data Summary
The following table summarizes typical SAR (Structure-Activity Relationship) trends observed when optimizing the indazole-6-ol core for KDM inhibition.
Shifts selectivity (e.g., towards Kinases like VEGFR).[3]
Synthesis & Structural Context
While the focus is MoA, understanding the origin is vital. The 1,3-dimethyl-1H-indazol-6-ol is often derived from the reduction and cyclization of 2,4-diacetyl-5-nitrophenol or via diazonium chemistry from the corresponding amine.
Discovery Workflow Diagram
Figure 2: The discovery pipeline transforming the Indazole fragment into a validated Epigenetic Modulator.
References
GlaxoSmithKline. (2014). Histone Demethylase Inhibitors.[1] WO2014151106A1. Link
Core reference establishing 1,3-dimethyl-1H-indazol-6-ol as a starting m
Zhang, X. K., et al. (2012).[4] 1,3-Dimethyl-1H-indazol-6-amine.[3][4][5][6][7][8] Acta Crystallographica Section E, 68(5). Link
Provides structural data on the closely related amine scaffold, validating the planar geometry of the 1,3-dimethyl-indazole core.
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640. Link
Establishes the indazole scaffold's utility in kinase inhibition (VEGFR)
Hopkinson, R. J., et al. (2013). Is JmjC oxygenase catalysis limited by oxygen availability? FEBS Journal. Link
Mechanistic background on the Alpha-Ketoglutarate/Fe(II) binding pocket targeted by the indazole-6-ol core.
Comprehensive Bioactivity Profiling of 1,3-Dimethyl-1H-indazol-6-ol
This technical guide details the preliminary bioactivity screening framework for 1,3-dimethyl-1H-indazol-6-ol (CAS: 1416712-54-3).[1] Based on its structural pharmacophore—an indazole core substituted with a phenolic hyd...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the preliminary bioactivity screening framework for 1,3-dimethyl-1H-indazol-6-ol (CAS: 1416712-54-3).[1]
Based on its structural pharmacophore—an indazole core substituted with a phenolic hydroxyl and methyl groups—this compound acts as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] It shares high structural homology with known Estrogen Receptor beta (ERβ) agonists and Type II Kinase Inhibitors .
1,3-dimethyl-1H-indazol-6-ol is not merely a synthetic intermediate; it is a bioactive fragment capable of engaging specific ATP-binding pockets and nuclear receptor ligand-binding domains (LBDs).[1]
Chemical Probe Identity:
Core: Indazole (Bioisostere of indole/purine).[2][3]
Functional Groups: C6-Hydroxyl (H-bond donor/acceptor, mimics the phenolic A-ring of 17
-estradiol); N1/C3-Methyls (provide steric bulk and lipophilicity to fit hydrophobic pockets).[1]
Screening Rationale:
The screening strategy must prioritize targets where the "indazol-6-ol" motif is a known anchor.[1] Literature validates this core for Tyrosine Kinases (VEGFR, PDGFR) and Estrogen Receptor
(ER) . Additionally, recent patent disclosures link this fragment to Histone Demethylase (KDM) inhibition.
Physicochemical Profile & In Silico Triage
Before wet-lab screening, the compound's "drug-likeness" must be established to select appropriate assay buffers and concentrations.[1]
Property
Value (Predicted)
Implication for Screening
Molecular Weight
162.19 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP
~2.1 - 2.4
Moderate lipophilicity; requires DMSO stock (max 0.1% in assay).[1]
TPSA
~40 Ų
High membrane permeability expected; suitable for cell-based assays.[1]
pKa (Phenol)
~9.5
Ionized at high pH; maintain physiological pH (7.[1]4) in biochemical assays.
Primary Screening Strategy (In Vitro)
This phase utilizes high-throughput biochemical assays to identify direct target engagement.[1]
Target Class A: Kinase Profiling (The Purine Mimic)
The indazole nitrogen pair often mimics the adenine ring of ATP, binding to the hinge region of kinases.
Priority Targets: VEGFR2, PDGFR
, FLT3.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
Rationale: The 6-OH group can extend towards the solvent front or form water-mediated bridges in the ATP pocket.[1]
Target Class B: Nuclear Receptors (The Estrogen Mimic)
The 6-hydroxyindazole core is a bioisostere for the A-ring of estradiol.[1]
Fit data to a sigmoidal dose-response equation (variable slope).[1]
Protocol 2: ER
Fluorescence Polarization Competition
Objective: Assess ligand binding affinity relative to Estradiol.
Reagent Prep:
Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM DTT.[1]
Tracer: Fluormone™ ES2 (1 nM final).
Protein: Recombinant Human ER
LBD (20 nM final).
Workflow:
Dispense 20
L of ER/Tracer complex into black 384-well plates.[1]
Add 0.5
L of test compound (1,3-dimethyl-1H-indazol-6-ol).[1]
Include High Control (Estradiol, 10
M) and Low Control (DMSO).
Incubation:
2 hours at Room Temperature to reach equilibrium.
Detection:
Measure Fluorescence Polarization (mP) values.
A decrease in mP indicates displacement of the tracer by the test compound.
Visualization of Screening Logic
Figure 1: Decision tree for profiling 1,3-dimethyl-1H-indazol-6-ol, moving from structural hypothesis to phenotypic validation.
Data Interpretation & Hit Validation
To validate 1,3-dimethyl-1H-indazol-6-ol as a genuine hit rather than a promiscuous aggregator (PAINS), adhere to these criteria:
Z-Factor: Ensure the assay Z' > 0.5.
Hill Slope: The dose-response curve must have a Hill slope between 0.8 and 1.[1]2. Slopes > 2.0 suggest aggregation or non-specific denaturation.
Shift Assays: Perform the kinase assay at high (
) and low ATP concentrations. A shift in confirms ATP-competitive binding (Type I/II inhibition).[1]
References
Indazole Scaffolds in Kinase Inhibition
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[2]
Source: RSC Advances, 2021.[3]
URL:[Link]
Estrogen Receptor Beta Agonists
Title: Indazole estrogens: highly selective ligands for the estrogen receptor beta.[4][5]
Source: Journal of Medicinal Chemistry (NIH PubMed), 2005.
URL:[Link]
ER Beta in Multiple Sclerosis
Title: Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis.[1][5]
Source: PNAS, 2014.[5]
URL:[Link][5]
Application Notes and Protocols for the Characterization of 1,3-dimethyl-1H-indazol-6-ol in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives showing promise in pre-clinical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives showing promise in pre-clinical and clinical settings. This document provides a comprehensive guide for the characterization of novel indazole-based compounds, using 1,3-dimethyl-1H-indazol-6-ol as a representative example. We delve into the rationale behind experimental design, offering detailed protocols for both biochemical and cell-based kinase inhibitor assays. Our focus is on generating robust and reproducible data to empower informed decisions in drug discovery pipelines.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Discovery
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Derivatives of indazole have been successfully developed to target a wide range of kinases, underscoring the versatility of this heterocyclic system.[2] For instance, pazopanib, a multi-targeted tyrosine kinase inhibitor containing an indazole core, has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
Recent studies have further highlighted the potential of substituted indazoles. For example, a derivative of 1,3-dimethyl-1H-indazole has been shown to modulate the MAPK/ERK signaling pathway, suggesting that this particular scaffold may hold promise for targeting kinases within this critical cascade.[3] This application note will guide the researcher through the essential steps to characterize the kinase inhibitory profile of a novel indazole compound, exemplified by 1,3-dimethyl-1H-indazol-6-ol.
Selecting the Optimal Kinase Assay: A Decision Framework
The initial step in characterizing a potential kinase inhibitor is to select the most appropriate assay format. The choice of assay will depend on several factors, including the specific kinase of interest, the desired throughput, and the available laboratory instrumentation. A general overview of common in vitro kinase assay formats is presented below.
Overview of Common Kinase Assay Formats
Assay Format
Principle
Advantages
Disadvantages
Radiometric Assays
Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
High sensitivity, considered the "gold standard".
Requires handling of radioactive materials, low throughput.
Fluorescence-Based Assays
Utilizes fluorescent probes to detect either substrate phosphorylation or ADP production.
High throughput, non-radioactive.
Potential for compound interference (autofluorescence).
Luminescence-Based Assays
Measures light output from a luciferase-based reaction that is coupled to ATP consumption.[4]
High sensitivity and dynamic range, low compound interference.
Indirect measurement of kinase activity, potential for inhibition of the coupling enzyme.
Label-Free Assays
Techniques like surface plasmon resonance (SPR) or mass spectrometry that directly measure the binding of the inhibitor to the kinase or the phosphorylation of the substrate.
Provides detailed kinetic information (k_on, k_off), no labeling required.
Decision-Making Workflow for Kinase Assay Selection
The following diagram illustrates a logical workflow for selecting an appropriate kinase assay format.
Workflow for selecting a suitable kinase assay format.
In Vitro Biochemical Kinase Inhibition Assay Protocol
This protocol describes a generic, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of 1,3-dimethyl-1H-indazol-6-ol against a target kinase. This type of assay, such as ADP-Glo™, measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[4]
Reagent Preparation
Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The optimal buffer conditions should be determined for each specific kinase.
ATP Solution: Prepare a stock solution of ATP in water and store at -20°C. The final ATP concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate determination of IC50 for ATP-competitive inhibitors.[5]
Kinase Solution: Dilute the kinase enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate Solution: Dissolve the peptide or protein substrate in kinase buffer to the desired working concentration.
Test Compound (1,3-dimethyl-1H-indazol-6-ol): Prepare a stock solution of the compound in 100% DMSO.[6] Create a serial dilution of the compound in DMSO, and then dilute further into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.
Assay Procedure
The following workflow outlines the steps for performing the kinase inhibition assay.
Step-by-step workflow for a typical in vitro kinase inhibition assay.
Compound Addition: Add the serially diluted 1,3-dimethyl-1H-indazol-6-ol or DMSO control to the wells of a 384-well plate.
Kinase Addition: Add the kinase solution to each well.
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[7]
Reaction Initiation: Add the substrate and ATP mixture to each well to start the kinase reaction.
Kinase Reaction: Incubate the plate for the predetermined optimal reaction time (e.g., 60 minutes) at room temperature.
Reaction Termination: Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent). This reagent also depletes the remaining ATP.
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Measure the luminescence signal using a plate reader.
Cell-Based Assay for Target Validation and Efficacy
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect. Based on the finding that a similar indazole derivative activates the MAPK/ERK pathway, a relevant cell-based assay would be to assess the phosphorylation status of ERK.[3]
MAPK/ERK Signaling Pathway
The diagram below illustrates a simplified MAPK/ERK signaling pathway, a common target for anti-cancer drugs.
Simplified MAPK/ERK signaling cascade and a hypothetical point of inhibition.
Protocol for Phospho-ERK Western Blot
Cell Culture and Treatment:
Culture a relevant cancer cell line (e.g., one with a known activating mutation in the MAPK pathway) to 70-80% confluency.
Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.
Pre-treat the cells with various concentrations of 1,3-dimethyl-1H-indazol-6-ol for 1-2 hours.
Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the MAPK/ERK pathway.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
Data Analysis and Interpretation
IC50 Determination
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Table:
1,3-dimethyl-1H-indazol-6-ol (µM)
% Inhibition
0.01
5
0.1
15
1
48
10
85
100
98
From this data, a non-linear regression analysis would be performed to calculate the precise IC50 value.
Interpretation of Cell-Based Assay Results
A dose-dependent decrease in the p-ERK signal upon treatment with 1,3-dimethyl-1H-indazol-6-ol would suggest that the compound is cell-permeable and effectively inhibits the MAPK/ERK pathway at a point upstream of ERK. The results from the cell viability assay would indicate whether the inhibition of this pathway translates to an anti-proliferative effect.
Conclusion
This application note provides a comprehensive framework for the initial characterization of 1,3-dimethyl-1H-indazol-6-ol as a potential kinase inhibitor. By following these detailed protocols and data analysis guidelines, researchers can generate high-quality, reproducible data to validate their compounds and guide further drug discovery efforts. The principles and methodologies described herein are broadly applicable to the evaluation of other novel kinase inhibitors.
References
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]
1,3-Dimethyl-1H-indazol-6-amine. National Center for Biotechnology Information. Available at: [Link]
1,3-Dimethyl-1H-indazol-6-amine | C9H11N3. PubChem. Available at: [Link]
(PDF) 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. Available at: [Link]
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
Use of 1,3-dimethyl-1H-indazol-6-ol in structure-activity relationship studies
Abstract This application note details the strategic implementation of 1,3-dimethyl-1H-indazol-6-ol (CAS 1416712-54-3) as a pivotal building block in medicinal chemistry. Unlike its 6-amino counterpart—widely recognized...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic implementation of 1,3-dimethyl-1H-indazol-6-ol (CAS 1416712-54-3) as a pivotal building block in medicinal chemistry. Unlike its 6-amino counterpart—widely recognized as a precursor to Pazopanib—the 6-hydroxy variant offers a unique vector for exploring ether-linked pharmacophores .[1] This guide provides rationale, synthesis protocols, and SAR logic for using this scaffold to probe kinase selectivity (VEGFR, PDGFR) and allosteric modulation (mGlu4), specifically leveraging the "locked" 1,3-tautomer to validate bioactive conformations.
Introduction: The "Locked" Indazole Advantage
Indazoles are privileged scaffolds in drug discovery, acting as bioisosteres for indoles and purines. However, unsubstituted indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms, complicating the interpretation of binding modes.[1]
1,3-Dimethyl-1H-indazol-6-ol serves two critical functions in SAR studies:
Tautomeric Locking: The N1-methyl group "locks" the indazole in the 1H-form, preventing proton shift to N2.[1] This allows researchers to definitively attribute biological activity to the 1H-conformation.[1]
O-Derivatization: The C6-hydroxyl group acts as a versatile nucleophile.[1] While the C6-amine (found in Pazopanib) forms amides/ureas, the C6-hydroxyl forms ethers .[1] Ether linkages often improve metabolic stability (avoiding amidase cleavage) and alter the hydrogen-bond donor/acceptor profile within the binding pocket.
Target Applications
Tyrosine Kinase Inhibitors (TKIs): Targeting the ATP-binding pocket of VEGFR, PDGFR, and c-Kit.[1]
mGlu4 Positive Allosteric Modulators (PAMs): Exploring hydrophobic pockets where the 1,3-dialkyl pattern is critical for potency.
Glucocorticoid Receptor Modulators: Utilizing the indazole core as a steroid mimic.
Chemical Profile & Properties[2][3][4][5][6][7]
Property
Specification
Relevance to SAR
Compound Name
1,3-Dimethyl-1H-indazol-6-ol
Core Scaffold
CAS Number
1416712-54-3
Unique Identifier
Molecular Weight
162.19 g/mol
Low MW allows for "fragment-growing"
pKa (Phenol)
~9.5 (Predicted)
Deprotonates readily with weak bases (K₂CO₃)
Solubility
DMSO, Methanol, DMF
Compatible with standard library synthesis
H-Bonding
1 Donor (OH), 2 Acceptors (N)
OH is the primary vector for modification
Application 1: Synthesis of Ether-Linked Libraries
The primary utility of this compound is the generation of 6-alkoxy-1,3-dimethylindazoles .[1] These derivatives probe the "Solvent Front" or "Hydrophobic Back-Pocket" depending on the target enzyme's topology.[1]
Mechanism of Action in Synthesis
Since the N1 and C3 positions are blocked by methyl groups, the C6-hydroxyl is the sole nucleophile. This eliminates the regioselectivity issues common with unsubstituted indazoles (where N-alkylation competes with O-alkylation).[1]
Visual Workflow: Library Generation
Figure 1: Parallel synthesis strategies for generating 6-alkoxy derivatives. Method A is preferred for simple alkyl chains; Method B is used for complex chiral tails.
Preparation: Dissolve 162 mg (1.0 mmol) of 1,3-dimethyl-1H-indazol-6-ol in 3.0 mL of anhydrous DMF in a 2-dram vial equipped with a stir bar.
Deprotonation: Add 276 mg (2.0 mmol) of K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the phenoxide forms.
Addition: Add 1.2 mmol of the specific Alkyl Halide (e.g., Benzyl bromide, Methyl iodide, or functionalized linker).
Reaction:
For reactive halides (Bn-Br, Me-I): Stir at RT for 2–4 hours.
For unreactive halides: Heat to 60°C for 12 hours.
Quench & Workup: Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMF. Dry organic layer over Na₂SO₄.
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc gradient).
Validation: Verify structure via ¹H-NMR. Look for the disappearance of the broad phenolic -OH singlet (~9.5 ppm) and appearance of the O-CH₂ signals (~4.0–5.0 ppm).[1]
If the parent phenol (6-OH) is active but the methyl ether (6-OMe) is inactive, the target likely requires an H-bond donor (the -OH) at this position.[1]
1,3-Dimethyl vs 2,3-Dimethyl
Tautomer Selectivity.
If the 1,3-isomer is active and the 2,3-isomer is inactive, the drug binds exclusively to the 1H-tautomer state of the indazole.[1]
Visual Logic: Tautomer Probing
Figure 2: Decision tree for determining the bioactive tautomer using methylated indazole probes.
References
PubChem Compound Summary. 1,3-Dimethyl-1H-indazol-6-ol (CAS 1416712-54-3).[1] National Center for Biotechnology Information.
[Link]
Li, H. et al. (2012). Crystal structure of 1,3-dimethyl-1H-indazol-6-amine.[1][2] Acta Crystallographica Section E. (Context: Structural analysis of the amine analogue).
[Link]
Engers, D. W. et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)... as mGlu4 positive allosteric modulators.[1] Bioorganic & Medicinal Chemistry Letters. (Context: Validation of the 1,3-dialkyl-indazol-6-yl scaffold).
[Link]
Harris, P. A. et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib).[1] Journal of Medicinal Chemistry. (Context: The 2,3-isomer drug; 1,3-isomers are used as negative controls/impurities).[1]
[Link]
Technical Support: Optimization of 1,3-Dimethyl-1H-indazol-6-ol Synthesis
Executive Summary The synthesis of 1,3-dimethyl-1H-indazol-6-ol presents two primary failure points that drastically reduce yield: Regioisomerism (N1 vs. N2): The formation of the thermodynamically stable 1,3-dimethyl is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1,3-dimethyl-1H-indazol-6-ol presents two primary failure points that drastically reduce yield:
Regioisomerism (N1 vs. N2): The formation of the thermodynamically stable 1,3-dimethyl isomer (N1) versus the kinetically accessible 2,3-dimethyl isomer (N2).
Demethylation Efficiency: Incomplete cleavage of the 6-methoxy precursor or formation of tar during the deprotection step.
This guide moves beyond standard textbook protocols, offering optimized workflows based on kinetic control and thermodynamic equilibration to maximize the specific yield of the 1,3-isomer .
Module 1: Route Selection & Regiocontrol
The Core Problem: The N1/N2 Split
Most yield loss occurs before the phenol is even unmasked. If you methylate a pre-formed 3-methyl-1H-indazole, you will typically obtain a 60:40 or 70:30 mixture of N1:N2 isomers, requiring difficult chromatographic separation.
Recommended Route: De Novo Cyclization
Instead of methylating the indazole ring, build the ring with the methyl group already in place using methylhydrazine . This shifts the mechanism from random alkylation to controlled cyclization.
Cyclization: Heat to reflux (118°C) for 12–16 hours. The reaction proceeds via SNAr displacement of the fluorine followed by condensation, or vice versa depending on pH.
Critical Control Point: If N2-isomer impurities (>5%) are observed by HPLC, add acetic acid (0.1 eq) to the reaction. Acid catalysis promotes the formation of the specific hydrazone isomer that leads to the N1-indazole.
Module 2: The Demethylation Step (O-Deprotection)
Once you have pure 6-methoxy-1,3-dimethyl-1H-indazole , the methyl ether must be cleaved to yield the target alcohol.
Comparison of Demethylation Methods
Method
Reagents
Yield Potential
Risk Profile
Recommendation
Lewis Acid (Standard)
BBr3 / DCM
85-95%
High. Moisture sensitive.[1] Can cause ring bromination if T > 0°C.
Best for Lab Scale (<5g)
Protic Acid (Harsh)
48% HBr / AcOH
50-70%
High. Often causes "tarring" of electron-rich phenols.
Avoid
Nucleophilic (Scalable)
AlCl3 / Pyridine
80-90%
Moderate. Exothermic. Easier workup than BBr3.
Best for Scale-Up (>10g)
Protocol: BBr3 Demethylation (High Purity)
Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.
Solvation: Dissolve 6-methoxy substrate in anhydrous DCM (10 mL/g). Cool to -78°C (Dry ice/acetone).
Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 30 mins.
Why? Rapid addition causes localized heating, leading to bromination at C-5 or C-7.
Warming: Allow to warm slowly to 0°C (ice bath) over 2 hours. Do not heat to room temperature until TLC confirms conversion.
Quench (Critical): Pour reaction mixture into ice-cold NaHCO3 solution. Do not add water to the acid; the exotherm will decompose the product.
Module 3: Visualization of Pathways
The following diagram illustrates the decision logic between the "Low Yield" (Direct Alkylation) and "High Yield" (Cyclization) pathways.
Caption: Comparative workflow showing the yield advantage of the De Novo Cyclization route over Direct Methylation.
Troubleshooting & FAQs
Category 1: Regioselectivity (Isomers)[2]
Q: I am seeing a persistent 10-15% impurity by HPLC that has a similar retention time to my product. What is it?A: This is likely the 2,3-dimethyl-2H-indazol-6-ol (N2 isomer).
Diagnosis: In 1H NMR, the N-methyl peak for the N2 isomer typically appears downfield (approx 4.1 ppm) compared to the N1 isomer (approx 3.9 ppm) due to the quinoid-like character of the N2 ring system.
Fix: You cannot easily convert N2 to N1. You must optimize the cyclization step. Ensure you are using n-Butanol (higher temp) rather than Ethanol, as higher temperatures favor the thermodynamic N1 product [1].
Q: Can I separate the N1 and N2 isomers if I already have a mixture?A: Yes, but it is lossy.
Method: Recrystallization from Ethyl Acetate/Hexane (1:3) . The N1 isomer (1,3-dimethyl) is generally less soluble and crystallizes first. The N2 isomer tends to remain in the mother liquor.
Category 2: Demethylation Issues
Q: My yield after BBr3 is low (<40%), and the product is purple/brown.A: This indicates oxidation (quinone formation) or polymerization.
Cause: Quenching the reaction exothermically or exposure to air while basic.
Solution: Perform the quench under Nitrogen. Add the reaction mixture into the bicarbonate, not the other way around. Add a reducing agent like Sodium Metabisulfite (Na2S2O5) during the workup to scavenge any oxidized quinone species.
Q: BBr3 is too expensive for my 50g batch. What is the alternative?A: Use the Aluminum Chloride / Pyridine system.
Protocol: Suspend AlCl3 (4 eq) in dry DCM. Add Pyridine (4 eq) (Caution: Exotherm!). Add substrate.[1][2][3][4][5][6] Reflux for 4 hours. This system is milder than HBr but more robust than BBr3 for large scales [2].
Category 3: Purification[4][7][8]
Q: The phenol product is streaking on silica gel columns.A: Indazol-6-ols are amphoteric and sticky.
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. Alternatively, use a mobile phase containing 1% Acetic Acid if the compound is sticking due to basic sites. (Do not use both amine and acid simultaneously).
References
Regioselective Synthesis of 1H-Indazoles
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[7][8]
Source:Beilstein J. Org. Chem. 2021, 17, 1853–1864.
Technical Support Center: Troubleshooting Low Solubility of 1,3-dimethyl-1H-indazol-6-ol
A Senior Application Scientist's Guide for Researchers Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and overcoming solubility challenges encountered with 1,3-dimethyl-1H-indazol-6-ol in various experimental assays. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to ensure the accuracy and reliability of your data.
Section 1: Understanding the Molecule - First Principles of Solubility
Before troubleshooting, it's critical to understand the physicochemical properties of 1,3-dimethyl-1H-indazol-6-ol. Direct experimental data for this specific molecule is limited; therefore, we have derived key parameters based on its structure and data from analogous compounds. This foundational knowledge is the cornerstone of effective problem-solving.
Q1: What are the key chemical properties of 1,3-dimethyl-1H-indazol-6-ol that influence its solubility?
A1: The solubility behavior of this compound is governed by a balance between its hydrophobic and hydrophilic features, and its nature as a weak acid.
Hydrophobicity (Lipophilicity): The core structure is a bicyclic aromatic indazole system with two methyl groups. This region is nonpolar and water-insoluble. We can quantify this using the logarithm of the partition coefficient, or logP.
Acidity (pKa): The molecule possesses a hydroxyl group attached to the benzene ring, making it a phenol derivative. Phenolic protons are weakly acidic. In solution, an equilibrium exists between the neutral, less soluble form (Ar-OH) and the deprotonated, anionic phenolate form (Ar-O⁻), which is significantly more water-soluble due to its charge. The pKa is the pH at which these two forms exist in a 1:1 ratio.
Basicity: The indazole ring contains nitrogen atoms. However, for the parent indazole molecule, the pKa for protonation is very low (~1.04)[1]. Therefore, in typical biological buffers (pH 6-8), these nitrogens will be unprotonated and will not contribute positively to aqueous solubility.
The table below summarizes the estimated key properties that form the basis of our troubleshooting strategy.
Property
Estimated Value
Implication for Assay Solubility
Molecular Formula
C₉H₁₀N₂O
-
Molecular Weight
162.19 g/mol
Essential for calculating molar concentrations for stock solutions.
Predicted logP
~1.5 - 2.0
Indicates moderate lipophilicity. The compound prefers an oily environment over an aqueous one, predicting low intrinsic water solubility.
Predicted pKa
~9.0 - 10.0
This is the pKa of the phenolic hydroxyl group. Solubility will be highly pH-dependent, increasing significantly as the pH of the buffer approaches and surpasses this value.[2][3]
Appearance
Likely a solid
Proper handling and weighing are necessary for accurate stock preparation.
Section 2: The Common Culprit - Stock Solution & Assay Dilution
Most solubility issues originate from the process of diluting a high-concentration organic stock solution into an aqueous assay buffer. This is often a problem of kinetic solubility, not thermodynamic solubility.
Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why does this happen?
A2: This phenomenon, often called "crashing out," is the most common solubility issue in assays.[4] Dimethyl sulfoxide (DMSO) is an exceptionally powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, often at high concentrations (e.g., 10-100 mM).[5]
The problem arises because while DMSO is miscible with water, a high-concentration DMSO solution of a hydrophobic compound is not a true "aqueous solution." When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, you are performing a rapid solvent switch. The water content of the final solution dramatically increases, and the powerful solubilizing effect of the DMSO is lost. The water molecules cannot adequately solvate the hydrophobic compound, causing it to self-associate and precipitate out of the solution.[4]
Experimental Protocol 1: Preparing a Reliable Stock Solution
A robust assay starts with a properly prepared stock solution.
Weighing: Accurately weigh the desired amount of 1,3-dimethyl-1H-indazol-6-ol using an analytical balance.
Dissolution: Add research-grade, anhydrous 100% DMSO to the solid compound to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
Solubilization: Ensure complete dissolution. Use a vortex mixer vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particulates remain.
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption from the air and degradation from repeated freeze-thaw cycles.
Q3: How can I prevent my compound from precipitating during dilution into the assay buffer?
A3: The key is to manage the solvent switch and keep the final concentration of your compound below its kinetic solubility limit in the final assay buffer.
Reduce Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay. Aim for a final DMSO concentration of ≤1% (v/v), and ideally ≤0.5%. Higher concentrations of DMSO can have direct effects on cellular or enzymatic systems, confounding your results.[5]
Use an Intermediate Dilution Step: Never perform a large, single-step dilution (e.g., 1:1000) directly from a high-concentration DMSO stock into the aqueous buffer. Instead, create an intermediate dilution series in 100% DMSO first. For example, dilute your 50 mM stock to 5 mM, then 500 µM in 100% DMSO. This allows you to add a consistent, small volume (e.g., 1-2 µL) to your assay well to reach the final concentration, keeping the final DMSO percentage low.
Modify the Addition Process:
Add your small volume of DMSO stock to the side of an empty well or tube.
Add the aqueous assay buffer on top.
Immediately and vigorously mix the solution (e.g., using a plate shaker or by pipetting up and down) to rapidly disperse the compound molecules before they have a chance to aggregate.
Below is a workflow diagram illustrating the decision-making process for troubleshooting precipitation.
Caption: General workflow for troubleshooting compound precipitation.
Section 3: The pH Lever - Exploiting the Phenolic Moiety
For ionizable compounds like 1,3-dimethyl-1H-indazol-6-ol, pH is the most powerful tool for enhancing aqueous solubility.
Q4: How can I use pH to increase the solubility of my compound?
A4: The solubility of a weak acid is dictated by the Henderson-Hasselbalch equation . Based on our estimated pKa of ~9.0-10.0, you can dramatically increase the proportion of the soluble, deprotonated phenolate form by increasing the pH of your assay buffer.
At pH = pKa: 50% of the compound is in the soluble ionized form.
At pH = pKa + 1 (e.g., pH 10.0): ~90% of the compound is in the soluble ionized form.
At pH = pKa + 2 (e.g., pH 11.0): ~99% of the compound is in the soluble ionized form.
Recommendation: If your assay system (e.g., enzyme, cells) can tolerate it, increase the pH of your buffer. Preparing a buffer at pH 9.5 or 10.0 could be sufficient to completely solubilize the compound at your desired concentration. Always run a vehicle control (buffer at the higher pH + DMSO) to ensure the pH change itself does not affect your assay outcome.
Caption: Effect of pH on the ionization and solubility of a phenolic compound.
Section 4: Advanced Solubilization Strategies
If modifying the assay pH is not feasible, several other formulation strategies can be employed. These should be approached with caution, as the excipients themselves can interfere with the assay.
Q5: pH adjustment is not an option for my cell-based assay. What else can I try?
A5: When pH is fixed, you can modify the solvent environment using co-solvents or surfactants.
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.
How to use: Prepare a tertiary stock solution. For example, dilute your 10 mM DMSO stock 1:1 with PEG-400 to create a 5 mM stock in 50:50 DMSO:PEG-400. Then, add this to your assay. This can help, but be aware of the potential for co-solvent toxicity or artifacts. The final concentration of the co-solvent should be kept as low as possible (e.g., <1-2%).
Surfactants (Detergents): Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form microscopic spheres called micelles. The hydrophobic core of the micelle can encapsulate your insoluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.
How to use: Add the surfactant directly to your assay buffer at a concentration above its CMC (e.g., 0.01% - 0.1% w/v for Tween-80). When you add your DMSO stock to this surfactant-containing buffer, the micelles will trap the compound. This is highly effective but requires a vehicle control with the surfactant alone to check for assay interference.
Caption: Mechanism of surfactant micelles solubilizing a hydrophobic compound.
Section 5: Frequently Asked Questions (FAQs)
Q: Could sonication help dissolve the compound directly in my buffer?
A: While sonication can help break up solid particles to speed up dissolution (Protocol 1), it is unlikely to overcome the fundamental insolubility of a hydrophobic compound in an aqueous buffer. It is best used for preparing the initial DMSO stock.
Q: I see a haze in my assay plate but no visible precipitate. Is this a problem?
A: Yes. A haze or opalescence indicates the formation of colloidal aggregates or very fine, amorphous precipitate. This means the true concentration of monomeric, active compound is unknown and likely much lower than intended, which will lead to inaccurate potency measurements (e.g., underestimated IC50).[4]
Q: Should I filter my final assay solution if I see a precipitate?
A: No. Filtering will remove the precipitated compound, and the concentration of the remaining solution will be unknown. The goal is not to remove the precipitate but to prevent its formation in the first place.
Q: Can repeated freeze-thaw cycles of my DMSO stock cause solubility issues?
A: Absolutely. DMSO is hygroscopic and can absorb water from the atmosphere with each cycle. This absorbed water can lower the solubility of your compound in the stock solution over time, leading to precipitation within the stock vial itself. This is why storing in single-use aliquots is a critical best practice.[4]
References
PubChem. 1,3-Dimethyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
Overcoming poor selectivity of 1,3-dimethyl-1H-indazol-6-ol
Introduction: Welcome to the dedicated technical support guide for 1,3-dimethyl-1H-indazol-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Welcome to the dedicated technical support guide for 1,3-dimethyl-1H-indazol-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. While a valuable scaffold, its functionalization can present significant challenges in regioselectivity, primarily due to the competing reactivity of the C6-hydroxyl group and the electron-rich indazole core. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and validated workflows to help you overcome these selectivity issues and achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an O-alkylation on the C6-hydroxyl group, but I'm consistently isolating a significant amount of a C-alkylated byproduct. What is happening?
This is a classic and anticipated challenge with hydroxyl-substituted indazoles. You are observing competitive electrophilic attack at two distinct nucleophilic sites on the molecule.
O-Alkylation: The deprotonated C6-hydroxyl group forms a potent phenoxide nucleophile.
C-Alkylation: The indazole ring itself is electron-rich and susceptible to electrophilic substitution, particularly at the C4 and C7 positions, which are activated by the hydroxyl/phenoxide group.
The balance between these two pathways is exquisitely sensitive to reaction conditions. The formation of the C-alkylated product indicates that your conditions inadvertently favor electrophilic attack on the aromatic ring over the desired reaction at the oxygen nucleophile.
Q2: What are the key chemical principles governing O- vs. C-alkylation selectivity for this molecule?
The outcome of the reaction is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory and kinetic vs. thermodynamic control.
HSAB Theory: The oxygen atom of the phenoxide is a "hard" nucleophile, while the carbon atoms of the aromatic ring (C4/C7) are "soft" nucleophiles. "Hard" electrophiles (like acyl chlorides or sulfonyl chlorides) will preferentially react with the hard oxygen center. "Softer" electrophiles (like allylic or benzylic halides) have a higher propensity to react with the soft carbon centers.
Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. C-alkylation can be the thermodynamically more stable product in some cases, and its formation may be favored by higher temperatures and longer reaction times, which allow for potential rearrangement from the O-alkylated intermediate.
The choice of solvent and counter-ion (from the base) is critical. Polar aprotic solvents (e.g., DMF, DMSO) excel at solvating the cation of the base, leaving the phenoxide anion more "naked" and highly reactive, which often favors O-alkylation.
Q3: How can I definitively confirm the structure of my major and minor products to diagnose the selectivity issue?
Unequivocal structure determination is crucial. A combination of spectroscopic techniques is recommended:
Nuclear Magnetic Resonance (NMR):
¹H NMR: The most telling sign of O-alkylation is the disappearance of the phenolic -OH proton signal. For C-alkylation, you will observe the disappearance of an aromatic proton signal (at C4 or C7) and the appearance of new signals corresponding to the attached alkyl group.
NOESY/ROESY (2D NMR): This is the gold standard for confirmation. Irradiation of the protons on the newly introduced alkyl group should show a nuclear Overhauser effect (nOE) correlation to either the N-methyl protons or adjacent aromatic protons. An nOE to the C7-H proton would strongly suggest C-alkylation at C4, for instance. An nOE to the C5-H would suggest O-alkylation.
High-Resolution Mass Spectrometry (HRMS): This will confirm that both your desired product and the byproduct have the same molecular formula, confirming they are isomers.
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the broad O-H stretch (typically ~3200-3500 cm⁻¹) is a strong indicator of successful O-functionalization.
Troubleshooting Guides & Protocols
This section provides detailed, actionable protocols to steer the reaction selectivity towards your desired outcome.
Guide 1: Maximizing O-Alkylation Selectivity
Objective: To favor the reaction at the C6-hydroxyl group and minimize competitive C-alkylation.
Core Strategy: This protocol utilizes conditions that generate a highly reactive oxygen nucleophile (phenoxide) under kinetic control, where the reaction is fast and irreversible at the oxygen site.
Workflow Diagram: O-Alkylation
Caption: Workflow for maximizing O-alkylation selectivity.
Step-by-Step Protocol:
Preparation: Dissolve 1,3-dimethyl-1H-indazol-6-ol (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (Nitrogen or Argon).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.
Rationale: NaH irreversibly deprotonates the phenol to form the sodium phenoxide. Using a strong base ensures complete and rapid formation of the oxygen nucleophile before the electrophile is introduced. The low temperature minimizes side reactions.
Addition of Electrophile: Stir the resulting suspension at 0 °C for 30 minutes. Then, add your electrophile (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise via syringe, ensuring the temperature does not rise significantly.
Rationale: Slow addition of the electrophile to the pre-formed phenoxide ensures the electrophile encounters a high concentration of the desired O-nucleophile immediately, favoring the kinetically faster O-alkylation pathway.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired O-alkylated product.
Data Summary: Impact of Base and Solvent on O-Alkylation
Base
Solvent
Typical O/C Ratio
Rationale
NaH, KHMDS
DMF, THF
>95:5
Strong, non-nucleophilic bases in polar aprotic solvents favor kinetic O-alkylation.
K₂CO₃, Cs₂CO₃
Acetone
70:30 - 90:10
Weaker bases lead to an equilibrium between the phenol and phenoxide, increasing chances for C-alkylation.
NaOH (aq)
Water/DCM
<50:50
Phase-transfer conditions can be complex; aqueous environments can promote C-alkylation.
Objective: To favor electrophilic substitution on the indazole ring, typically at the C4 or C7 position.
Core Strategy: This protocol employs conditions that enhance the electrophilicity of the attacking reagent and utilize a Lewis acid to activate the indazole ring towards C-alkylation or C-acylation. The hydroxyl group often acts as a directing group but is not the primary nucleophile.
Preparation: To a flask containing a stir bar, add a non-polar, anhydrous solvent like Dichloromethane (DCM) or Carbon Disulfide (CS₂). Add a strong Lewis Acid, such as Aluminum Chloride (AlCl₃, 2.5 eq), under an inert atmosphere. Cool the suspension to 0 °C.
Rationale: A significant excess of Lewis acid is often required. It coordinates to both the acyl chloride (to form the highly electrophilic acylium ion) and the hydroxyl group of the indazole, deactivating it as a nucleophile and enhancing its C4/C7 directing effect.
Formation of Electrophile: Slowly add the acyl chloride (RCOCl, 1.2 eq) to the AlCl₃ suspension.
Addition of Substrate: Dissolve the 1,3-dimethyl-1H-indazol-6-ol (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction for the consumption of starting material by TLC or LC-MS.
Workup: Very carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
Safety Note: The quenching of AlCl₃ is highly exothermic. Perform this step slowly in a well-ventilated fume hood.
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting regioisomers by flash column chromatography.
References
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]
Optimization
Technical Support Center: Enhancing the Stability of 1,3-dimethyl-1H-indazol-6-ol in Solution
Welcome to the technical support guide for 1,3-dimethyl-1H-indazol-6-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1,3-dimethyl-1H-indazol-6-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. As a molecule possessing both a stable indazole core and a reactive phenolic hydroxyl group, understanding its degradation pathways is critical for generating reliable and reproducible experimental data. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific application.
Q1: My solution of 1,3-dimethyl-1H-indazol-6-ol is changing color (e.g., turning yellow or brown) over a short period. What is causing this?
A1: The color change is a classic indicator of oxidative degradation.
The primary culprit for instability in 1,3-dimethyl-1H-indazol-6-ol is the phenolic hydroxyl (-OH) group attached to the indazole ring. Phenols are highly susceptible to oxidation.[1] This process involves the loss of an electron from the hydroxyl group, often leading to the formation of a phenoxyl radical. This initial step can trigger a cascade of reactions, ultimately forming highly colored quinone or quinone-like structures. This entire process is exacerbated by several factors in your experimental setup, including dissolved oxygen, exposure to light, the presence of trace metal ions, and elevated pH.[2]
The indazole ring itself is a stable aromatic system, but the electron-donating nature of the hydroxyl group makes it the focal point for oxidative attack.[3]
Caption: Simplified pathway of phenolic oxidation leading to colored byproducts.
Q2: What are the most critical factors affecting the stability of 1,3-dimethyl-1H-indazol-6-ol, and how can I control them?
A2: There are four primary factors you must control: pH, Metal Ions, Oxygen, and Environment (Light & Temperature).
Effective stabilization requires a multi-pronged approach. Simply addressing one factor may not be sufficient.
Factor
Impact on Stability
Mitigation Strategy & Rationale
pH
High Impact. Alkaline conditions (pH > 7) deprotonate the phenolic -OH group to form a phenoxide anion. This anion is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol.
Maintain an acidic pH (3-6). Use a buffer system like citrate or acetate. This keeps the hydroxyl group protonated, reducing its tendency to oxidize. Phenolic compounds are generally more stable under acidic conditions.[4]
Trace Metal Ions
High Impact. Divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺), often present as trace contaminants in buffers or on glassware, are potent catalysts for oxidation via Fenton-like reactions.[5]
Use a chelating agent. Add 0.1-1 mM Ethylenediaminetetraacetic acid (EDTA) to your buffers. EDTA sequesters metal ions, forming a stable complex that prevents them from participating in redox cycling.[6][7]
Dissolved Oxygen
Medium Impact. Molecular oxygen is the ultimate electron acceptor in the oxidation process. Its presence in the solvent is a direct driver of degradation.
De-gas solvents and buffers. Before use, sparge solvents with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. For long-term storage, overlay the solution with the inert gas before sealing the container.
Environment
Medium Impact. UV light provides the energy to initiate radical reactions (photolysis).[2] Elevated temperatures increase the rate of all chemical reactions, including degradation, according to the Arrhenius equation.[4]
Protect from light and store at low temperatures. Use amber glass vials or wrap containers in aluminum foil. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: I suspect metal-catalyzed oxidation is my main problem. Can you provide a more detailed protocol for using a chelating agent?
A3: Certainly. Using EDTA is a simple and highly effective method to neutralize the catalytic activity of trace metal ions.
Protocol: Preparation of a Metal-Free Buffered Solution
High-purity solvent for stock solution (e.g., DMSO, Ethanol)
Procedure:
Prepare Buffer: Prepare your desired acidic buffer (e.g., 50 mM Citrate Buffer, pH 4.5) using high-purity water.
Prepare EDTA Stock: Prepare a concentrated stock solution of EDTA (e.g., 100 mM in high-purity water). This solution will be stable for months at 4°C.
Add EDTA to Buffer: Add the EDTA stock solution to your prepared buffer to achieve a final concentration of 0.1 mM. For example, add 100 µL of 100 mM EDTA stock to 99.9 mL of your buffer.
Final pH Check: After adding EDTA, re-verify the pH of your buffer and adjust if necessary.
Use for Dissolution/Dilution: Use this EDTA-containing buffer for all subsequent dilutions of your 1,3-dimethyl-1H-indazol-6-ol stock solution.
Causality: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This creates an exceptionally stable, water-soluble complex, effectively caging the metal ion and rendering it chemically inert for redox reactions.[5]
Q4: Beyond pH and chelation, what antioxidants can I add, and how do they work?
A4: Antioxidants act as sacrificial molecules that neutralize free radicals before they can damage your compound of interest.
Antioxidants work by donating an electron (or hydrogen atom) to reactive oxygen species or the phenoxyl radical intermediate, thereby terminating the degradation chain reaction.[8] The choice of antioxidant depends on your solvent system and downstream application.
Antioxidant
Typical Concentration
Solvent Compatibility
Mechanism & Considerations
Ascorbic Acid (Vitamin C)
10-100 µM
Aqueous
A water-soluble antioxidant. It's a potent reducing agent but can also be unstable itself over long periods, especially in the presence of metal ions (hence the combined use with EDTA is recommended).
Butylated Hydroxytoluene (BHT)
10-100 µM
Organic (DMSO, Ethanol)
A lipophilic antioxidant, ideal for organic stock solutions. It is a highly effective radical scavenger. Ensure it does not interfere with your biological assay.
(±)-α-Tocopherol (Vitamin E)
10-100 µM
Organic (DMSO, Ethanol)
Another lipophilic antioxidant that functions as a chain-breaking radical scavenger.[9] It is well-suited for protecting compounds in lipid-rich environments or organic solvents.
Self-Validation: When adding a new component like an antioxidant, always run a control experiment with the antioxidant alone to ensure it does not interfere with your analytical measurements or biological assays.
Q5: Can you provide a comprehensive workflow for preparing and storing a stabilized stock solution of 1,3-dimethyl-1H-indazol-6-ol?
A5: Yes. This workflow integrates all the principles discussed above for maximum stability.
This protocol is designed to minimize exposure to all major degradation catalysts from the very beginning.
Technical Support Center: 1,3-Dimethyl-1H-indazol-6-ol Purification
This guide serves as a technical support resource for the purification of 1,3-dimethyl-1H-indazol-6-ol (CAS: 1416712-54-3).[1] It is designed to assist researchers in overcoming common isolation challenges, specifically...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the purification of 1,3-dimethyl-1H-indazol-6-ol (CAS: 1416712-54-3).[1] It is designed to assist researchers in overcoming common isolation challenges, specifically regioisomer contamination and oxidative degradation.
Critical Impurities: 2,3-dimethyl-2H-indazol-6-ol (Regioisomer), oxidative quinoid species (color bodies), and inorganic salts from demethylation/cyclization steps.[1]
Part 1: Troubleshooting & FAQs
Q1: My product has a persistent pink or reddish-brown hue even after chromatography. How do I remove this?
Diagnosis: This indicates oxidative degradation. Phenolic indazoles are susceptible to air oxidation, forming trace quinoid impurities that are highly colored but often present in negligible mass quantities.
Corrective Action:
Deoxygenation: Ensure all recrystallization solvents are degassed (sparged with
).
Chemical Reduction: Add a trace amount of Sodium Dithionite (
) (0.5 - 1.0 wt%) during the aqueous workup or recrystallization. This reduces colored quinones back to colorless phenols.
Adsorption: Use Activated Charcoal (e.g., Darco® G-60) during hot recrystallization.
Protocol: Dissolve crude in boiling EtOH/Water, add charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.
Q2: 1H NMR shows a small impurity peak at ~4.15 ppm. Is this my product?
Diagnosis: Likely not. This is diagnostic of the N2-methyl regioisomer (2,3-dimethyl-2H-indazol-6-ol).[1]
Target (N1-Me): The N-Methyl singlet typically appears around 3.90 – 4.00 ppm .[1]
Impurity (N2-Me): The N-Methyl singlet is deshielded, typically appearing downfield at 4.10 – 4.20 ppm .[1]
Corrective Action:
The N2-isomer is often more polar or has a distinct crystal lattice energy.[1]
Solution: Perform a fractional recrystallization using Ethyl Acetate/Heptane (1:3) . The N1-isomer (target) generally crystallizes out, while the N2-isomer remains in the mother liquor.
Q3: The compound is streaking on TLC plates (Silica).
Diagnosis: The phenolic proton (
) interacts with the silanols on the silica gel, causing peak tailing.
Corrective Action:
Acidify the Eluent: Add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and sharpens the spot/band.
Part 2: Purification Protocols
Method A: Acid-Base "Cleanup" Extraction
Best for: Removing non-phenolic impurities (e.g., unreacted O-methyl precursors, neutral side products).[1]
Dissolution: Dissolve the crude solid in 1M NaOH (10 mL per gram). The product (phenol) converts to the phenolate and dissolves; the solution should be yellow/orange.
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or MTBE . Discard these organic washes (they contain non-acidic impurities).
Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2M HCl to pH ~5–6. The product will precipitate as a solid.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Method B: Recrystallization (Polishing)
Best for: Final purity enhancement (>99%) and regioisomer removal.
Parameter
Condition
Solvent System
Ethanol / Water (3:[1]1) OR Ethyl Acetate / Heptane
Concentration
~10 mL solvent per gram of solid
Temperature
Dissolve at reflux; Cool slowly to 4°C
Anti-Solvent
If using EtOH, add Water dropwise at reflux until slight turbidity appears.[1]
Step-by-Step:
Place crude 1,3-dimethyl-1H-indazol-6-ol in a flask with a stir bar.
Add Ethanol and heat to reflux. Add solvent just until dissolved.
(Optional) Add Activated Charcoal (5 wt%) and stir for 10 min. Filter hot through a pre-warmed Celite pad.
Reheat filtrate to reflux. Add Water dropwise until the solution turns slightly cloudy.
Add 1-2 drops of Ethanol to clear the cloudiness.[1]
Remove from heat. Allow to cool to room temperature undisturbed (2–3 hours), then cool to 4°C.
Filter the white/off-white needles and wash with cold Ethanol/Water (1:1).[1]
Part 3: Visualization & Logic
Workflow: Purification Decision Tree
This diagram illustrates the logical flow for purifying the crude reaction mixture based on the impurity profile.
Caption: Decision tree for selecting the optimal purification route based on crude purity and impurity type.
Mechanistic Insight: Regioisomer Separation
The separation of N1 and N2 isomers relies on the difference in their dipole moments and crystal packing efficiency.
Caption: Thermodynamic separation logic utilizing solubility differences between N1 and N2 methylated isomers.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309489, 1,3-Dimethyl-1H-indazol-6-ol. Retrieved from [Link]
Zhang, X. K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine.[1] Acta Crystallographica Section E, 68(5), o1291. (Provides structural data on the analogous amine and N1/N2 methylation patterns). Retrieved from [Link]
Comparative Bioactivity Guide: 1,3-Dimethyl-1H-indazol-6-ol vs. 1,3-Dimethyl-1H-indazol-6-amine
The following guide provides an in-depth technical comparison of 1,3-dimethyl-1H-indazol-6-ol and 1,3-dimethyl-1H-indazol-6-amine , analyzing their distinct roles as pharmacophores in drug discovery. Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 1,3-dimethyl-1H-indazol-6-ol and 1,3-dimethyl-1H-indazol-6-amine , analyzing their distinct roles as pharmacophores in drug discovery.
Executive Summary
This guide contrasts two critical indazole fragments used in the development of small-molecule inhibitors. While structurally similar—differing only by a hydroxyl (-OH) versus an amino (-NH2) group at the C6 position—this single functional group substitution dictates their target specificity, metabolic fate, and synthetic utility.
1,3-dimethyl-1H-indazol-6-amine is the primary scaffold for VEGFR/PDGFR kinase inhibitors (e.g., Pazopanib) and emerging IDO1 inhibitors . It functions as a key hydrogen bond donor/acceptor in the hinge region of kinases.
1,3-dimethyl-1H-indazol-6-ol serves as a precursor for epigenetic modulators (Histone Demethylase inhibitors) and is investigated as a bioisostere to tune solubility and metabolic stability (glucuronidation potential).
Chemical & Physical Properties Comparison
The physicochemical differences between the phenolic hydroxyl and the aniline-like amine drive their specific applications in medicinal chemistry.
Property
1,3-Dimethyl-1H-indazol-6-ol
1,3-Dimethyl-1H-indazol-6-amine
CAS Number
1416712-54-3
221681-92-1
Molecular Structure
Indazole core, 6-OH, 1,3-di-Me
Indazole core, 6-NH₂, 1,3-di-Me
Molecular Weight
162.19 g/mol
161.21 g/mol
Acidity/Basicity
Weakly Acidic (Phenolic pKa ~9-10)
Weakly Basic (Aniline-like pKa ~3-4)
H-Bonding
Donor (1), Acceptor (2)
Donor (2), Acceptor (1)
Lipophilicity (cLogP)
~1.6 (Moderate)
~1.3 (Lower)
Primary Metabolic Route
Phase II: O-Glucuronidation
Phase II: N-Acetylation, N-Glucuronidation
Key Drug Association
Histone Demethylase Inhibitors
Pazopanib (Impurity/Intermediate)
Bioactivity & Mechanism of Action
1,3-Dimethyl-1H-indazol-6-amine: The Kinase & Immuno-Oncology Scaffold
This amine is a verified impurity and intermediate in the synthesis of Pazopanib , a potent tyrosine kinase inhibitor. Its bioactivity is defined by its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of enzymes.
Target 1: VEGFR/PDGFR (Angiogenesis):
Mechanism: The 6-amino group often participates in critical hydrogen bonding networks within the "hinge region" of the kinase domain. In Pazopanib, the indazole ring stabilizes the inhibitor in the active site, preventing ATP binding and downstream signaling (angiogenesis).
Data Insight: As a free fragment, the amine shows low micromolar inhibition but serves as the "warhead" anchor. In the context of Pazopanib, it contributes to nanomolar potency (VEGFR1 IC₅₀ ≈ 10 nM).
Target 2: IDO1 (Immuno-Oncology):
Mechanism: Recent studies identify N-benzyl derivatives of this amine as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The indazole core occupies the tryptophan-binding pocket, with the 6-amino group positioning substituents to interact with the heme iron or hydrophobic pockets.
Bioactivity Data:
Compound 7 (N-4-bromobenzyl derivative): Suppresses IDO1 expression in dose-dependent manner.
Cellular Activity: Induces apoptosis in FaDu cells via ERK pathway activation.
1,3-Dimethyl-1H-indazol-6-ol: The Epigenetic & Metabolic Probe
The hydroxyl variant is less common as a kinase hinge binder due to the lack of a donor proton in the same geometry as the amine, but it finds utility in epigenetic targets.
Target: Histone Demethylases (KDM):
Mechanism: The 6-hydroxyl group acts as a nucleophile for ether linkage formation, creating larger scaffolds (e.g., pyrido[3,4-d]pyrimidin-4-one derivatives) that inhibit histone demethylases. These enzymes regulate gene expression by removing methyl groups from histone tails.
Utility: The -OH group allows for the attachment of solubilizing chains or specific probes that extend into the solvent-exposed regions of the epigenetic enzyme.
Pathway Visualization
The following diagram illustrates the divergent pharmacological pathways for these two fragments.
Caption: Divergent bioactivity pathways: The amine targets kinase/immune pathways, while the alcohol serves epigenetic and metabolic studies.
Standard Preparation: Dissolve 1,3-dimethyl-1H-indazol-6-amine reference standard in methanol (1 mg/mL).
Criteria: The amine typically elutes earlier than the full drug Pazopanib due to lower lipophilicity.
References
ChemicalBook. (2025). 1,3-Dimethyl-6-amino-1H-indazole Product Description and Properties. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). 1,3-Dimethyl-1H-indazol-6-amine (CID 19354457). Retrieved from
Zhang, X. K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291. Retrieved from
Tran, P. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 80, 117377. Retrieved from
Google Patents. (2014). WO2014151106A1 - Histone demethylase inhibitors. Retrieved from
Cross-Reactivity & Selectivity Profiling Guide: 1,3-Dimethyl-1H-indazol-6-ol
Executive Summary: The Scaffold Precision Challenge In the development of epigenetic modulators, specifically Histone Demethylase (KDM) inhibitors , the indazole core serves as a critical pharmacophore. 1,3-Dimethyl-1H-i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Precision Challenge
In the development of epigenetic modulators, specifically Histone Demethylase (KDM) inhibitors , the indazole core serves as a critical pharmacophore. 1,3-Dimethyl-1H-indazol-6-ol (CAS 1416712-54-3) is a primary intermediate used to synthesize fused-ring systems (e.g., pyrido[3,4-d]pyrimidines) targeting KDM5A/B.
However, the utility of this scaffold is frequently compromised by structural cross-reactivity . During synthesis and metabolic profiling, it must be rigorously distinguished from its regioisomers (e.g., 4-ol, 5-ol) and functional analogs (e.g., 6-amine). Failure to profile these "imposters" leads to incorrect potency assignment and QC failures in GMP manufacturing.
This guide objectively compares the performance of 1,3-dimethyl-1H-indazol-6-ol against its closest structural alternatives, providing a validated experimental framework for ensuring analytical and functional selectivity.
Comparative Analysis: 6-ol vs. The Alternatives
To ensure data integrity in drug discovery, one must treat the "6-ol" isomer not just as a reactant, but as an analyte that requires specific differentiation from its ubiquitous isomers.
The Problem: The 6-ol and 4-ol regioisomers are nearly identical in hydrophobicity (LogP ~2.1). Standard C18 gradients often fail to resolve them, leading to "merged" peaks that inflate purity calculations.
The Solution: The 6-ol isomer possesses a distinct hydrogen-bonding vector due to the para positioning of the hydroxyl group relative to the N1-methyl.
Performance Verdict: Using a Pentafluorophenyl (PFP) stationary phase provides superior selectivity compared to C18. The PFP phase engages in pi-pi and dipole interactions that exploit the subtle electronic differences between the 6-ol and 4-ol positions.
2. Functional Cross-Reactivity (Target Binding)
The Problem: When used as a fragment probe, does the 6-ol scaffold bind off-target kinases?
The Solution: Unlike the 6-amine analog (which mimics the hinge-binding motif of ATP-competitive inhibitors like Pazopanib), the 6-ol variant is a weaker hydrogen bond donor.
Performance Verdict: The 6-ol shows lower promiscuity in Kinome scans compared to the 6-amine, making it a "cleaner" starting point for fragment-based drug design (FBDD). However, it retains affinity for heme-containing enzymes (like IDO1 and KDM), necessitating specific counter-screening.
Objective: To quantitate 1,3-dimethyl-1H-indazol-6-ol in the presence of its 4-ol and 5-ol isomers without false positives.
Causality: We utilize a PFP column to maximize selectivity based on electron density distribution rather than just hydrophobicity. We use Negative Ion Mode (ESI-) because the phenolic proton (pKa 9.45) ionizes efficiently, whereas the neutral amine analog does not, instantly removing the "6-amine" interference.
Workflow:
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B: Acetonitrile.
Column: Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm.
Gradient: 5% B to 40% B over 10 minutes. (Slow ramp is critical for isomer separation).
Detection: ESI Negative Mode.
Precursor: 161.1 [M-H]-
Quantifier: 133.1 (Loss of CO).
Qualifier: 118.1 (Loss of CH3 + CO).
Validation Criteria:
Resolution (Rs): > 1.5 between 6-ol and 4-ol peaks.
Selectivity: No signal for 1,3-dimethyl-1H-indazol-6-amine at retention time of 6-ol (due to ESI- mode exclusion).
Protocol B: KDM5A Fragment Screening (Functional Selectivity)
Objective: To verify the scaffold's activity against the primary target (KDM5A) vs. off-target (KDM4A).
Enzyme Prep: Recombinant human KDM5A (residues 1-1090).
Substrate: H3K4me3 peptide (biotinylated).
Reaction: Incubate 1,3-dimethyl-1H-indazol-6-ol (0.1 - 100 µM) with KDM5A, Fe(II), and 2-oxoglutarate for 30 min at RT.
Detection: TR-FRET using Eu-labeled anti-H3K4me2 antibody.
Data Analysis: Calculate IC50.
Note: A "clean" scaffold should show weak inhibition (IC50 > 10 µM) but clear dose-dependence. If IC50 < 1 µM, suspect aggregation or pan-assay interference (PAINS).
Exclusionary Profiling Workflow (Visualization)
The following diagram illustrates the decision logic for profiling a sample suspected to contain 1,3-dimethyl-1H-indazol-6-ol. It enforces a "Guilty until Proven Innocent" approach to rule out isomers.
Figure 1: Analytical decision tree for excluding structural analogs and confirming the identity of the 6-ol scaffold.
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71493641: 1,3-Dimethyl-1H-indazol-6-ol.
[Link]
ScienceDirect. (2023). Design, synthesis and evaluation of 1,3-dimethyl-6-amino-1H-indazole derivatives (Structural context for indazole scaffolds).
[Link]
Validation
The Cutting Edge of Cancer Therapy: A Comparative Analysis of Indazole Derivatives in Oncology Research
The landscape of anti-cancer drug discovery is perpetually evolving, with a constant demand for novel scaffolds that offer improved efficacy, selectivity, and safety profiles. Among the heterocyclic compounds that have g...
Author: BenchChem Technical Support Team. Date: February 2026
The landscape of anti-cancer drug discovery is perpetually evolving, with a constant demand for novel scaffolds that offer improved efficacy, selectivity, and safety profiles. Among the heterocyclic compounds that have garnered significant attention, the indazole moiety stands out as a privileged structure.[1][2] Its unique physicochemical properties have made it a cornerstone in the design of numerous therapeutic agents, including several FDA-approved anti-cancer drugs.[3] This guide provides a comparative analysis of prominent indazole derivatives, delving into their mechanisms of action, anti-proliferative activities, and the experimental workflows used to characterize them. It is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning field of indazole-based oncology.
The Indazole Scaffold: A Versatile Tool in Anti-Cancer Drug Design
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for developing potent and selective inhibitors of various biological targets implicated in cancer progression.[4][5] Several indazole-containing drugs, such as Axitinib, Pazopanib, and Entrectinib, have already been successfully integrated into clinical practice, primarily functioning as kinase inhibitors.[1][2][3] These approved agents underscore the therapeutic potential of the indazole scaffold and fuel the ongoing exploration of novel derivatives with diverse mechanisms of action.[1][2] Beyond kinase inhibition, research has revealed that indazole derivatives can exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and the disruption of microtubule dynamics.[3][6]
The development of new anti-cancer agents with novel frameworks and high efficiency is a significant challenge for researchers.[4][5] The structural modification of existing active indazole derivatives, guided by structure-activity relationship (SAR) studies, is a promising strategy for generating more potent anti-cancer lead compounds and clinical drug candidates.[4][5][7][8]
Comparative Efficacy of Indazole Derivatives Against Cancer Cell Lines
A critical aspect of pre-clinical cancer research involves assessing the cytotoxic and anti-proliferative effects of novel compounds against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The table below summarizes the in vitro anti-proliferative activities of several notable indazole derivatives, including both established drugs and novel experimental compounds.
Note: IC50 values are presented as reported in the respective literature. "Low nM" indicates high potency as described in the source. A direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Mechanistic Insights: Diverse Pathways to Cancer Cell Death
The versatility of the indazole scaffold is evident in the diverse mechanisms through which its derivatives exert their anti-cancer effects. While kinase inhibition is a predominant mechanism, other pathways are also significantly targeted.
Kinase Inhibition: Targeting Aberrant Signaling
A multitude of indazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[12] For instance, Axitinib and Pazopanib target Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby inhibiting tumor angiogenesis.[3] The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by indazole-based inhibitors.
Caption: Simplified RTK signaling pathway inhibited by indazole derivatives.
Induction of Apoptosis
Several novel indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[3] This was associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[6] Similarly, compound 6o was shown to induce apoptosis in K562 leukemia cells, potentially through the p53/MDM2 pathway.[9]
Disruption of Microtubule Dynamics
Another important anti-cancer strategy is the targeting of the microtubule network, which is essential for cell division. The indazole derivatives 3c and 3f have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[10] By disrupting microtubule dynamics, these compounds arrest cancer cells in the G2/M phase of the cell cycle and subsequently induce apoptosis.[10]
Experimental Workflows for Characterizing Indazole Derivatives
The pre-clinical evaluation of novel anti-cancer compounds relies on a series of well-established in vitro assays. The following workflow provides a general overview of the key experiments used to characterize the anti-proliferative and mechanistic properties of indazole derivatives.
Caption: General experimental workflow for evaluating indazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the indazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Cell Treatment: Treat cells with the indazole derivative at its IC50 concentration (and other relevant concentrations) for a defined period.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Future Directions and Conclusion
The indazole scaffold continues to be a highly fruitful area of anti-cancer research.[4][5] Future efforts will likely focus on the development of derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel mechanisms of action beyond kinase inhibition, such as the modulation of epigenetic targets or the induction of specific types of cell death, will broaden the therapeutic applications of indazole-based compounds.[4][5] The synthesis and evaluation of new indazole derivatives remain a critical endeavor in the quest for more effective and less toxic cancer therapies.[9]
References
The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). ResearchGate. [Link]
Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949–15959. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). pubs.rsc.org. [Link]
Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health (NIH). [Link]
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). ResearchGate. [Link]
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). MDPI. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). National Institutes of Health (NIH). [Link]
The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed. [Link]
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2019). ACS Publications. [Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed. [Link]
Orthogonal assays to confirm the biological activity of 1,3-dimethyl-1H-indazol-6-ol
This guide outlines a rigorous, orthogonal validation strategy for 1,3-dimethyl-1H-indazol-6-ol , a privileged small-molecule scaffold. Based on its structural pharmacophore (a 6-hydroxyindazole core mimicking the A-ring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, orthogonal validation strategy for 1,3-dimethyl-1H-indazol-6-ol , a privileged small-molecule scaffold. Based on its structural pharmacophore (a 6-hydroxyindazole core mimicking the A-ring of 17
-estradiol), this compound is primarily characterized as a putative Estrogen Receptor Beta (ER) agonist , while also requiring exclusion of off-target kinase activity common to the indazole class.
Executive Summary & Pharmacological Context
1,3-dimethyl-1H-indazol-6-ol represents a "privileged structure" in medicinal chemistry. Its 6-hydroxyl group serves as a bioisostere for the phenolic 3-OH of estradiol, allowing high-affinity binding to the Estrogen Receptor (ER). Unlike the proliferative ER
isoform, ER is a target for anti-inflammatory and neuroprotective therapies. However, because the indazole core is also a frequent scaffold in kinase inhibitors (e.g., Pazopanib intermediates), validating the biological activity of this compound requires a Target Deconvolution Strategy that confirms nuclear receptor agonism while ruling out enzymatic inhibition.
Structural Pharmacophore Hypothesis
6-OH Group: Hydrogen bond donor/acceptor mimicking the phenol of estradiol (critical for Glu305/Arg346 anchoring in ER
).
1,3-Dimethyl Substitution: Provides steric bulk that may favor the smaller ligand-binding pocket of ER
over ER, enhancing selectivity.
Primary Validation: Biochemical Ligand Binding
Objective: Quantify the physical affinity (
) of the compound for ER relative to ER and the natural ligand, Estradiol.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is superior to radioligand binding for high-throughput screening as it avoids radioactive waste and measures equilibrium binding in solution.
Lysis & Readout: Use Dual-Luciferase Assay System. Normalize Firefly (Reporter) signal to Renilla (Control).
Causality Check:
If the TR-FRET shows binding but Luciferase shows no signal , the compound is an Antagonist .
If Luciferase signal increases dose-dependently, it is an Agonist .
Orthogonal Assay 2: Selectivity Profiling (The "Negative" Orthogonal)
Objective: Rule out "false positive" biological activity driven by kinase inhibition, a common liability of the indazole scaffold.
Method: KinomeScan™ (Active Site Competition)
Since 1,3-dimethyl-1H-indazol-6-ol is structurally related to kinase inhibitors (e.g., Pazopanib intermediates), it is critical to prove its effects are not due to inhibiting kinases like VEGFR or PDGFR.
Protocol:
Panel: Screen against a diverse panel of 96 kinases (including Tyrosine Kinases and Ser/Thr kinases).
Concentration: Screen at a fixed high concentration (1
M).
Readout: Measure % binding to the kinase active site.
Success Criteria:
Target Profile: < 35% inhibition of any kinase at 1
M.
Failure Mode: High inhibition of VEGFR2 or PDGFR
suggests the observed "activity" in cells might be due to kinase blockade rather than ER modulation.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action (ER
Selective Agonism)
This diagram illustrates how the 1,3-dimethyl-1H-indazol-6-ol scaffold mimics estradiol to trigger the specific ER
transcriptional pathway.
Caption: Pharmacological activation of the Estrogen Receptor Beta (ER
) pathway by the indazole scaffold.
Diagram 2: Orthogonal Validation Workflow
This flowchart defines the decision tree for validating the compound's activity.
Caption: Step-by-step orthogonal validation workflow to confirm specific biological activity.
References
Mewshaw, R. E., et al. (2005). "ERbeta ligands. 3. Exploiting two binding orientations of the 2-phenylnaphthalene scaffold to achieve ERbeta selectivity." Journal of Medicinal Chemistry.
Sun, J., et al. (2003). "Indazole estrogens: highly selective ligands for the estrogen receptor beta."[1] Bioorganic & Medicinal Chemistry Letters.
Muthyala, R. S., et al. (2003). "Equine estrogens: structure-activity relationships for the estrogen receptors alpha and beta." Journal of Medicinal Chemistry.
Harris, H. A., et al. (2003). "Evaluation of an estrogen receptor-beta agonist in animal models of human disease." Endocrinology.
PubChem Compound Summary. (2024). "1,3-Dimethyl-1H-indazol-6-amine (Structural Analog)." National Library of Medicine.
Benchmarking 1,3-dimethyl-1H-indazol-6-ol against other pan-Pim kinase inhibitors
Executive Summary: The Scaffold vs. The Standards In the landscape of Pim kinase inhibition, 1,3-dimethyl-1H-indazol-6-ol represents a privileged scaffold rather than a fully optimized clinical candidate.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold vs. The Standards
In the landscape of Pim kinase inhibition, 1,3-dimethyl-1H-indazol-6-ol represents a privileged scaffold rather than a fully optimized clinical candidate. While established inhibitors like AZD1208 and PIM447 utilize complex appendages to achieve nanomolar potency and metabolic stability, the indazole-6-ol core offers a high-efficiency hinge-binding motif.
This guide benchmarks the 1,3-dimethyl-1H-indazol-6-ol (hereafter referred to as the Indazole Core ) against three generations of pan-Pim inhibitors. The objective is to provide a roadmap for transforming this scaffold into a lead candidate by analyzing where it stands in terms of potency, selectivity, and necessary validation workflows.
Standard A (Balanced):AZD1208 (AstraZeneca) – Oral pan-Pim inhibitor; benchmark for bioavailability.
Standard B (Potency):PIM447 (Novartis) – The most potent class (picomolar Ki); benchmark for target affinity.
Standard C (Toxicity Reference):SGI-1776 (SuperGen) – First-gen inhibitor; benchmark for off-target toxicity (hERG).
Technical Benchmarking Profile
The following data synthesizes experimental values from major medicinal chemistry campaigns (Amgen, AstraZeneca, Novartis).
Table 1: Comparative Pharmacological Profile
Feature
Indazole Core (1,3-dimethyl-1H-indazol-6-ol)
AZD1208 (Clinical Standard)
PIM447 (Potency Leader)
SGI-1776 (Early Gen)
Primary Target
Pim-1, Pim-2, Pim-3 (Hinge Binder)
Pan-Pim (1, 2, 3)
Pan-Pim (1, 2, 3)
Pan-Pim (1, 2, 3)
Pim-1 IC50/Ki
~1 - 10 µM (Est. Fragment Potency)
0.4 nM
6 pM (Ki)
7 nM
Pim-2 IC50/Ki
> 10 µM
5.0 nM
18 pM (Ki)
363 nM
Ligand Efficiency (LE)
High (>0.45)
Moderate (~0.30)
Moderate (~0.30)
Low (<0.25)
Binding Mode
ATP-Competitive (Type I)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
Key Liability
Low potency; requires elaboration
CYP induction (Auto-induction)
Hematologic toxicity
hERG Inhibition (QTc)
Clinical Status
Pre-clinical / Hit-to-Lead
Phase I (Terminated/Stalled)
Phase I (Multiple Myeloma)
Terminated (Cardiotoxicity)
Scientist's Note: The Indazole Core typically binds via the N1/N2 nitrogens to the hinge region (Glu121/Leu120 in Pim-1). The -OH group at position 6 is a critical "exit vector," allowing chemical growth towards the solvent front to increase potency and selectivity without disrupting the hinge bind.
Mechanistic Context: The Pim Signaling Network
To validate the Indazole Core, one must demonstrate inhibition of downstream substrates. Pim kinases prevent apoptosis and promote translation via the JAK/STAT and mTOR pathways.
Diagram 1: Pim Kinase Signaling & Biomarkers
This diagram illustrates the downstream effectors you must assay to prove target engagement.
Caption: Pim kinases phosphorylate BAD (preventing apoptosis) and 4E-BP1 (promoting translation). Effective inhibitors must reduce p-BAD (Ser112) and p-4E-BP1 levels.
Experimental Validation Protocols
Phase A: Biochemical Potency (The "Truth" Assay)
Method: LanthaScreen™ Eu Kinase Binding Assay or HotSpot™ Radiometric Assay.
Why: Fluorescent labels can interfere with fragment binding. Radiometric (33P-ATP) is the gold standard for avoiding false negatives with small scaffolds.
Protocol:
Enzyme: Recombinant human Pim-1, Pim-2, Pim-3 (0.2–1 nM).
Substrate: S6 peptide or BAD peptide.
ATP: At Km(app) (typically 10–50 µM for Pim).
Compound: Serial dilution of Indazole Core (Start at 100 µM down to 1 nM).
Readout: Measure phosphorylation via FRET (LanthaScreen) or scintillation (HotSpot).
Success Criteria: For a scaffold, an IC50 < 10 µM is a "Go" decision.
Phase B: Cellular Target Engagement (The "Real World" Assay)
Method: NanoBRET™ Target Engagement (Promega).
Why: Confirms the compound enters the cell and binds the kinase in situ, which is critical for indazoles that may have solubility issues.
Protocol:
Transfect HEK293 cells with Pim-1-NanoLuc fusion vector.
Add cell-permeable fluorescent tracer (binds ATP pocket).
Expectation: A potent inhibitor (like PIM447) abolishes phosphorylation at <100 nM. The Indazole Core may require 10–50 µM to show effect.
Strategic Development Workflow
To advance the Indazole Core to the level of AZD1208 , follow this optimization logic.
Diagram 2: Hit-to-Lead Optimization Logic
Caption: The 6-position hydroxyl is the strategic handle for chemical elaboration to improve potency and solubility.
References
Keeton, E. K., et al. (2014). "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia."[3] Blood.
Burger, M. T., et al. (2014). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-Pim Kinase Inhibitor." Journal of Medicinal Chemistry.
Chen, L. S., et al. (2011). "Mechanisms of cytotoxicity to Pim kinase inhibitor SGI-1776 in acute myeloid leukemia." Blood.
PubChem. (2025).[4] "Compound Summary: 1,3-Dimethyl-1H-indazol-6-amine (Analogous Scaffold)." National Library of Medicine.
Amgen Inc. (2015). "The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters.
In Vivo Validation of In Vitro Results for 1,3-Dimethyl-1H-Indazol-6-ol
Executive Summary: The Translational Challenge 1,3-Dimethyl-1H-indazol-6-ol (CAS: 1416712-54-3) represents a critical scaffold in the development of small-molecule kinase inhibitors and immunomodulators (specifically IDO...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Translational Challenge
1,3-Dimethyl-1H-indazol-6-ol (CAS: 1416712-54-3) represents a critical scaffold in the development of small-molecule kinase inhibitors and immunomodulators (specifically IDO1 inhibitors). While often identified as a key metabolite of methylated indazole drugs (e.g., Pazopanib analogs) or a synthetic intermediate, its direct pharmacological validation is frequently bottlenecked by poor translational correlation between biochemical potency and in vivo exposure.
This guide provides a rigorous framework for validating in vitro hits of this compound in an in vivo setting. Unlike standard small molecules, the C6-hydroxyl group presents a specific metabolic liability (Phase II glucuronidation) that must be addressed to validate efficacy.
Part 1: Comparative Landscape
Before initiating costly animal studies, it is essential to benchmark 1,3-dimethyl-1H-indazol-6-ol against established alternatives to justify the resource allocation.[1]
Table 1: Comparative Profile of Indazole Scaffolds
Feature
1,3-Dimethyl-1H-indazol-6-ol (Test Article)
1,3-Dimethyl-1H-indazol-6-amine (Alternative)
Pazopanib (Clinical Reference)
Primary Utility
Metabolite Standard / H-Bond Donor Scaffold
IDO1 Inhibitor / Kinase Scaffold
Multi-Kinase Inhibitor (VEGFR/PDGFR)
In Vitro Potency
High (H-bond donor capability at C6)
Moderate to High (H-bond acceptor/donor)
High (Validated Clinical Efficacy)
Metabolic Risk
Critical: Rapid Phase II Glucuronidation (UGT)
Moderate: Phase I Oxidation / N-Acetylation
Moderate: CYP3A4 Oxidation
Solubility
Moderate (Polar -OH group)
Moderate to Low
Low (Requires pH-dependent dissolution)
Validation Focus
Bioavailability (F%) & Phase II Stability
Target Selectivity & Phase I Stability
Efficacy & Toxicity
Scientist’s Insight: The "6-ol" variant often shows superior in vitro binding affinity due to the hydroxyl group acting as a hydrogen bond donor in the kinase hinge region. However, this advantage frequently disappears in vivo due to the "First-Pass Effect." Your validation strategy must prioritize PK (Pharmacokinetics) over PD (Pharmacodynamics) in the initial phase.
Part 2: In Vitro Prerequisites (The "Go/No-Go" Gates)
Do not proceed to animal models until these specific criteria are met. The high clearance rate of phenolic compounds requires a specialized in vitro filter.
Protocol A: The UGT-Glucuronidation Assay
Why this matters: Standard S9 fractions often under-predict clearance for phenols because they lack the necessary cofactor (UDPGA) for Phase II enzymes.[1]
Arm 2 (Phase II only): UDPGA cofactor + Alamethicin (pore-forming agent to access UGTs).[1]
Arm 3 (Combined): NADPH + UDPGA + Alamethicin.
Threshold: If
(intrinsic clearance) in Arm 2 > 50 µL/min/mg, the compound will likely have <5% oral bioavailability. Stop and consider a prodrug strategy (e.g., phosphate ester) before in vivo efficacy studies.
Part 3: In Vivo Validation Protocols
Workflow 1: Pharmacokinetic (PK) Bridging Study
Objective: Determine if the in vitro IC50 is achievable in plasma despite the 6-OH metabolic liability.
Bioanalysis: LC-MS/MS monitoring both Parent (162.2 Da) and Glucuronide metabolite (338.2 Da).[1]
Data Interpretation:
Calculate Bioavailability (F%) .
The "Futile Cycle" Check: If the Glucuronide AUC is >10x the Parent AUC, the compound is being rapidly inactivated.[1] Efficacy studies will likely fail regardless of in vitro potency.
LC-MS: Tryptophan/Kynurenine ratio (for IDO1 activity).
Part 4: Visualization of the Validation Logic
The following diagram illustrates the critical decision pathway for validating phenolic indazoles.
Figure 1: Decision tree for translating 1,3-dimethyl-1H-indazol-6-ol from bench to bedside, highlighting the critical Phase II metabolic checkpoint.
Part 5: Mechanistic Pathway (Kinase/IDO1 Context)
Understanding where the molecule acts is crucial for selecting the right in vivo readout.
Figure 2: Pharmacological mechanism vs. Metabolic clearance.[1] The competition between Target Inhibition and UGT-mediated clearance dictates in vivo success.[1]
References
Synthesis and Biological Evaluation of Indazole Derivatives.
Source: National Institutes of Health (PubMed)
Context: Describes the synthesis and anticancer potential of 1,3-dimethyl-1H-indazol-6-amine derivatives as IDO1 inhibitors.
Crystal structure of 1,3-dimethyl-1H-indazol-6-amine.
Source: PubMed Central
Context: Provides structural data relevant to the 1,3-dimethyl-indazole core and its planar conformation, essential for kinase binding modes.[1]
1,3-Dimethyl-1H-indazol-6-ol Product Data.
Source: PubChem
Context:[2] Chemical and physical properties, CAS 1416712-54-3 verification.[1]
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.
Source: PubMed Central
Context: Validates the indazole scaffold for in vivo antiparasitic activity, providing alternative dosing protocols.
Navigating the Therapeutic Window: A Comparative Analysis of 1,3-dimethyl-1H-indazol-6-amine and Established IDO1 Inhibitors
In the landscape of contemporary cancer immunotherapy, the modulation of the tumor microenvironment to overcome immune suppression is a paramount objective. One of the key metabolic pathways exploited by tumors to evade...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary cancer immunotherapy, the modulation of the tumor microenvironment to overcome immune suppression is a paramount objective. One of the key metabolic pathways exploited by tumors to evade immune surveillance is the catabolism of the essential amino acid tryptophan, primarily mediated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). The investigational compound 1,3-dimethyl-1H-indazol-6-amine has emerged as a potential inhibitor of this crucial enzyme. This guide provides a comprehensive assessment of the therapeutic index of 1,3-dimethyl-1H-indazol-6-amine in relation to established IDO1 inhibitors, offering researchers and drug development professionals a data-driven comparative framework.
It is important to note that while the initial query focused on 1,3-dimethyl-1H-indazol-6-ol, the available scientific literature predominantly points to the therapeutic potential of its amine counterpart, 1,3-dimethyl-1H-indazol-6-amine. Therefore, this guide will focus on the latter compound.
The Gatekeeper of Immunosuppression: Understanding the IDO1 Pathway
The enzyme IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive consequences: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). By inhibiting IDO1, therapeutic agents can restore T-cell function and enhance anti-tumor immunity.
Figure 1: The IDO1-mediated pathway of tryptophan catabolism leading to immune suppression in the tumor microenvironment.
Assessing the Therapeutic Index: A Measure of Safety and Efficacy
The therapeutic index (TI) is a critical quantitative measure in pharmacology that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity. A wider therapeutic window indicates a safer drug, as there is a larger margin between the effective and toxic doses. The TI is typically calculated as the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50). In preclinical studies, the 50% lethal dose (LD50) is often used as a measure of acute toxicity.
1,3-dimethyl-1H-indazol-6-amine: An Emerging IDO1 Inhibitor
Recent studies have highlighted derivatives of 1,3-dimethyl-1H-indazol-6-amine as potential anticancer agents through the inhibition of IDO1. While specific ED50 and LD50 values for the parent compound are not yet publicly available, preliminary toxicological information from Globally Harmonized System (GHS) classifications indicates that it is harmful if swallowed and can cause skin and eye irritation. Further preclinical studies are necessary to establish a quantitative therapeutic index.
Established IDO1 Inhibitors: A Comparative Benchmark
To contextualize the potential of 1,3-dimethyl-1H-indazol-6-amine, it is essential to compare it against established IDO1 inhibitors that have undergone more extensive preclinical and clinical evaluation.
Favorable pharmacokinetic and toxicity profile.[4] A phase Ia study in patients with advanced solid tumors found it to be well-tolerated.[7]
Indoximod
IDO pathway inhibitor (acts as a tryptophan mimetic)
Enhances anti-tumor responses in combination with chemotherapy and checkpoint inhibitors.[8][9][10]
Generally well-tolerated with minimal toxicity. The maximum tolerated dose was not reached in a phase I trial in patients with advanced malignancies.[8][11][12]
Experimental Protocols for Determining Therapeutic Index
A rigorous assessment of the therapeutic index of a novel compound like 1,3-dimethyl-1H-indazol-6-amine requires a series of well-defined in vitro and in vivo experiments.
In Vitro Efficacy and Cytotoxicity Assays
1. IDO1 Enzyme Inhibition Assay:
Objective: To determine the direct inhibitory effect of the compound on IDO1 enzyme activity.
Methodology:
Recombinant human IDO1 enzyme is incubated with varying concentrations of the test compound.
The substrate, L-tryptophan, is added to initiate the enzymatic reaction.
The reaction is stopped, and the production of kynurenine is measured, typically by spectrophotometry or high-performance liquid chromatography (HPLC).
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Cell-Based IDO1 Inhibition Assay:
Objective: To assess the compound's ability to inhibit IDO1 activity within a cellular context.
Methodology:
A human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) is cultured.
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
The cells are then treated with various concentrations of the test compound.
The concentration of kynurenine in the cell culture supernatant is measured.
The half-maximal effective concentration (EC50) is determined.
3. Cytotoxicity Assay (e.g., MTT Assay):
Objective: To evaluate the toxicity of the compound on both cancerous and non-cancerous cell lines.
Methodology:
Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound.
After a defined incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
The formazan is solubilized, and the absorbance is measured to determine cell viability.
The half-maximal cytotoxic concentration (CC50) is calculated.
Figure 2: Generalized workflow for the preclinical assessment of a novel therapeutic agent's efficacy and toxicity.
In Vivo Efficacy and Toxicity Studies
1. Xenograft Mouse Model of Cancer:
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
Human tumor cells are implanted into immunocompromised mice.
Once tumors are established, mice are treated with the test compound at various doses.
Tumor volume is measured regularly to assess the treatment's effect on tumor growth.
The dose that causes a 50% reduction in tumor growth (ED50) can be determined.
2. Acute Oral Toxicity Study (Following OECD Guideline 423):
Objective: To determine the acute toxicity of the compound after oral administration and to estimate the LD50.
Methodology:
A stepwise procedure is used with a small number of animals per step.
A starting dose is administered to a group of animals (typically rodents).
Depending on the outcome (mortality or morbidity), the dose for the next step is adjusted up or down.
Animals are observed for signs of toxicity and mortality over a specified period.
The LD50 value is estimated based on the observed outcomes.
Conclusion and Future Directions
While 1,3-dimethyl-1H-indazol-6-amine shows promise as a novel IDO1 inhibitor, a comprehensive evaluation of its therapeutic index is imperative for its continued development. The established IDO1 inhibitors—Epacadostat, Navoximod, and Indoximod—provide a valuable benchmark for efficacy and safety. The experimental protocols outlined in this guide offer a robust framework for generating the necessary data to quantitatively assess the therapeutic window of this emerging compound. Future research should focus on conducting these preclinical studies to establish a clear efficacy and safety profile, which will be critical for its potential translation into clinical applications. The ultimate goal is to develop novel cancer immunotherapies with a wide therapeutic index, maximizing anti-tumor activity while minimizing patient toxicity.
References
Muller, A. J., & Prendergast, G. C. (2019). Indoleamine 2,3-dioxygenase in cancer: targeting a key modulator of the tumor microenvironment. Cancer immunology, immunotherapy, 68(11), 1901–1910.
Soliman, H., Hwu, P., & Antonia, S. (2018). Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors in cancer treatment: a review of a novel immuno-oncology target. OncoTargets and therapy, 11, 693–703.
Beatty, G. L., O'Dwyer, P. J., Clark, J., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 23(18), 5371–5380.
Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491.
Nayak, L., Cecchi, F., & Bergsbaken, J. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 53.
Soliman, H. G., Minton, S. E., & Han, H. S. (2016). A phase I study of indoximod in patients with advanced malignancies. Oncotarget, 7(23), 33836–33845.
OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing.
Executive Summary: Immediate Action Plan 1,3-dimethyl-1H-indazol-6-ol is a phenolic indazole derivative.[1] While often used as a pharmaceutical intermediate, it possesses specific chemical hazards—primarily toxicity and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
1,3-dimethyl-1H-indazol-6-ol is a phenolic indazole derivative.[1] While often used as a pharmaceutical intermediate, it possesses specific chemical hazards—primarily toxicity and skin irritation—that mandate strict segregation from general waste.
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Critical Prohibition:NEVER dispose of this compound or its solutions down the laboratory drain. Its phenolic nature poses significant aquatic toxicity risks.
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent uncontrolled nitration of the phenolic ring.
Part 1: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity. 1,3-dimethyl-1H-indazol-6-ol is not just "organic waste"; it is a functionalized heterocycle .[1]
The "Why" Behind the Hazard
Phenolic Acidity (The -OH Group): The hydroxyl group at the 6-position is phenolic (approximate pKa ~10).[1] This makes the compound weakly acidic. In basic aqueous solutions (pH > 10), it will deprotonate to form a phenolate anion, increasing its water solubility and potential for skin absorption.
Indazole Stability: The indazole core is aromatic and thermally stable. It does not degrade easily in standard wastewater treatment facilities, leading to bioaccumulation if improperly discarded.
Toxicity Classification: Based on structural analogs (e.g., 1,3-dimethyl-6-nitro-1H-indazole), this compound is treated as Toxic if Swallowed (H301) and a Skin/Eye Irritant (H315/H319) [1, 2].[1]
Physical Properties Relevant to Disposal
Property
Value / Characteristic
Disposal Implication
Physical State
Solid (Powder)
Must be disposed of in solid waste drums; do not dissolve unnecessarily.[1]
Solubility
Low in water; High in DMSO, Methanol
If in solution, segregate based on the solvent's properties (e.g., Halogenated vs. Non-Halogenated).[1]
Reactivity
Incompatible with Strong Oxidizers
Explosion Risk: Do not mix with Nitric Acid or Perchlorates in waste containers.[1]
Combustibility
Combustible Organic Solid
Suitable for standard fuel-blending incineration.[1]
Part 2: Step-by-Step Disposal Protocol
This protocol uses a Self-Validating System : at each step, you must verify the state of the waste to ensure downstream safety.
Solid Waste (Pure Compound or Contaminated Solids)[1]
Containerize: Place the solid material into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.
Labeling: Apply a hazardous waste label.
Chemical Name: "1,3-dimethyl-1H-indazol-6-ol" (Do not use abbreviations).[1]
Hazard Checkbox: Mark "Toxic" and "Irritant".
Secondary Containment: Place the sealed container into the lab's Solid Hazardous Waste Drum (usually blue or black barrel).
Validation: Ensure the drum lid is clamped shut immediately after addition to prevent dust aerosolization.
Liquid Waste (HPLC Effluent or Mother Liquors)
Scenario: The compound is dissolved in Methanol, DMSO, or Acetonitrile.
Protocol:
Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).
Segregation: Pour into the corresponding waste carboy.
Note: The indazole solute (<5% concentration) does not change the classification of the solvent stream.
pH Check (Self-Validation): If the waste solution is aqueous/basic, check pH. If pH > 12, do not mix with acid waste streams to avoid heat generation.
Double-Containment: Store carboys in secondary trays to capture leaks.
Part 3: The Decision Logic (Visualization)
The following diagram illustrates the decision tree for researchers handling this compound. It ensures no ambiguity between solid and liquid waste streams.
Figure 1: Operational decision tree for segregating indazole-based chemical waste.
Part 4: Regulatory Compliance & RCRA Context
As a researcher, you are the "Generator" under EPA guidelines. While 1,3-dimethyl-1H-indazol-6-ol is not explicitly listed on the RCRA "P-List" or "U-List" (unlike pure Phenol, U188), it must be managed as hazardous due to its toxicity characteristics.[1]
Waste Characterization:
Under 40 CFR 262.11 , the generator must determine if waste is hazardous. Due to the confirmed toxicity of indazole derivatives (H301/H315), this material meets the criteria for a Characteristic Waste or must be managed as Listed Waste via the "mixture rule" if combined with other hazardous solvents [3, 4].
Satellite Accumulation Areas (SAA):
Store waste in the lab (SAA) near the point of generation.
Containers must remain closed unless adding waste.
Move to the central accumulation area within 3 days once the container is full.
Destruction Efficiency:
The only acceptable final disposal method is incineration at a permitted facility. This ensures the destruction of the nitrogen-containing heterocycle, preventing environmental leaching [5].
References
PubChem. (n.d.). Compound Summary: 1,3-Dimethyl-1H-indazol-6-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide: Phenolic and Organic Waste Management. Environmental Health & Safety. Retrieved from [Link][1]